molecular formula C25H38O5 B7897290 simvastatin

simvastatin

Cat. No.: B7897290
M. Wt: 418.6 g/mol
InChI Key: RYMZZMVNJRMUDD-IIIOEECLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Simvastatin's Mechanistic Investigations

The development of This compound (B1681759) is closely linked to that of lovastatin (B1675250), the first commercial statin nih.govwikipedia.org. Researchers at Merck began investigating cholesterol biosynthesis in the 1950s, leading to the isolation of mevalonic acid, an intermediate in the process wikipedia.org. The discovery of HMG-CoA reductase in 1959 spurred the search for inhibitors wikipedia.org. Akira Endo isolated the first inhibitor, mevastatin (B1676542), from Penicillium citrinium wikipedia.org. Subsequently, lovastatin was isolated from Aspergillus terreus wikipedia.org. This compound, a semisynthetic derivative of lovastatin, was later developed by Merck scientists nih.govwikipedia.org.

The primary mechanism of action, the competitive inhibition of HMG-CoA reductase, was understood early on clinicalcorrelations.org. This inhibition reduces the conversion of HMG-CoA to mevalonate (B85504), a crucial step in cholesterol synthesis drugbank.com. This reduction in endogenous cholesterol synthesis leads to an upregulation of hepatic LDL receptors, increasing the clearance of LDL cholesterol from the bloodstream clinicalcorrelations.orgnih.gov. This dual action effectively lowers serum cholesterol levels nih.gov.

Evolution of Research Beyond Cholesterol Reduction: The Pleiotropic Paradigm

While initially recognized for its profound lipid-lowering capabilities, research into this compound has increasingly focused on its effects beyond cholesterol reduction, termed pleiotropy nih.govlaphil.com. These pleiotropic effects contribute to its therapeutic versatility and may explain some of the benefits observed in clinical trials that extend beyond what would be predicted by lipid changes alone nih.gov.

Key areas of pleiotropic research include the investigation of this compound's anti-inflammatory, antioxidant, and anti-thrombotic properties, as well as its ability to improve endothelial function and stabilize atherosclerotic plaques nih.govlaphil.comekb.egahajournals.org. These effects are often mediated by the inhibition of isoprenoid synthesis, downstream products of the mevalonate pathway, which are essential for the proper function of various intracellular signaling molecules like Rho, Ras, and Rac GTP-binding proteins nih.govahajournals.org.

Research has demonstrated that this compound can reduce inflammation within atherosclerotic plaques and improve blood vessel function, contributing to the prevention of cardiovascular events even in individuals with normal cholesterol levels laphil.com. Studies have also explored its potential in areas such as cancer therapy, autoimmune diseases, and neurodegenerative disorders, linking its effects to the modulation of various cellular pathways involved in these conditions ekb.egmdpi.com.

Methodological Approaches in this compound Research

Investigating the multifaceted effects of this compound requires a variety of experimental approaches, ranging from in vitro studies using cell lines to complex preclinical animal models.

In vitro studies using various cell lines have been instrumental in elucidating the cellular and molecular mechanisms of this compound action beyond HMG-CoA reductase inhibition. These models allow for controlled environments to study specific cellular processes.

Commonly utilized cell lines in this compound research include those relevant to cardiovascular disease and cancer. For example, studies investigating this compound's effects on cancer have used cell lines such as Hey and SKOV3 ovarian cancer cells, MDA-MB-231 and MCF-7 human breast cancer cells, UMR-106 osteosarcoma cells, and pancreatic cancer cell lines like MIA PaCa-2, PANC-1, and BxPC-3 oncotarget.comdovepress.comscielo.org.comdpi.com.

Research findings from in vitro studies demonstrate this compound's impact on various cellular activities:

Cell Proliferation and Viability: this compound has been shown to inhibit proliferation and decrease viability in various cancer cell lines in a dose- and time-dependent manner oncotarget.comscielo.org.comdpi.comwaocp.org.

Apoptosis: Induction of apoptosis is another observed effect of this compound in cancer cells oncotarget.comscielo.org.co. Studies have measured apoptosis through assays like caspase-3 activity and flow cytometry scielo.org.conih.gov.

Cell Cycle Arrest: this compound can induce cell cycle arrest, for instance, in the G0 phase in pancreatic cancer cells mdpi.com.

Signaling Pathways: this compound influences critical signaling pathways. In ovarian cancer cells, it inhibited the MAPK and AKT/mTOR/S6 pathways oncotarget.com. In uterine leiomyoma cells, it decreased Akt signaling pathway phosphorylation nih.gov.

Cell Migration and Adhesion: this compound has been shown to inhibit cell adhesion and invasion in ovarian cancer cells oncotarget.com. It has also attenuated migration in human gingival fibroblasts and breast cancer cells dovepress.comresearchgate.net.

Interactive Table 1: Examples of this compound Effects in Various Cell Lines

Cell Line TypeSpecific Cell Line(s)Observed Effects of this compoundRelevant Study [Index]
Ovarian CancerHey, SKOV3Inhibition of proliferation, adhesion, invasion; induction of apoptosis; inhibition of MAPK and AKT/mTOR/S6 pathways oncotarget.com
Breast CancerMDA-MB-231, MCF-7, T47D, BT-549Inhibition of viability, proliferation, migration; induction of apoptosis; deactivation of PI3K/Akt and MAPK/ERK signaling dovepress.comwaocp.orgnih.gov
Uterine LeiomyomaLeiomyoma cells, ELT-3, HuLMInduction of apoptosis; inhibition of proliferation; decreased Akt signaling phosphorylation nih.gov
Pancreatic CancerMIA PaCa-2, PANC-1, BxPC-3Decreased viability; potential G0 cell cycle arrest mdpi.com
OsteosarcomaUMR-106Decreased viability; induction of apoptosis scielo.org.co
Human Gingival FibroblastHuman gingival fibroblastAlteration in cellular adhesions and migration researchgate.net
Cardiac FibroblastsCultured cardiac fibroblastsDecreased cell adhesion, migration, and viability; disruption of cytoskeleton integrity and focal adhesion complex assembly researchgate.net

Other in vitro models include the use of rat liver microsomes (RLMs) and isolated perfused rat liver hepatocytes (RLHs) to study this compound metabolism mdpi.com. Studies have also utilized human cultured monocytes to investigate the anti-inflammatory effects of this compound by measuring cytokine production nih.gov.

Preclinical animal models, particularly rodents, are crucial for studying the in vivo effects of this compound, including its impact on disease progression and its pleiotropic activities in a complex biological system.

Commonly used animal models include mice and rats, as well as rabbits nih.govglobalresearchonline.net. These models can be genetically modified or induced to mimic specific human diseases, such as atherosclerosis, cancer, or autoimmune conditions ahajournals.orgaai.orgunimma.ac.id.

Examples of preclinical animal models used in this compound research:

Atherosclerosis Models: Apolipoprotein E knockout (apoE−/−) mice are frequently used to study atherosclerosis ahajournals.orgaai.org. This compound has been shown to reduce aortic cholesterol accumulation and atherosclerotic lesion area in these models, sometimes independently of plasma cholesterol lowering ahajournals.orgaai.org.

Cancer Models: Orthotopic mouse models of ovarian cancer and patient-derived xenograft leiomyoma murine models have been used to evaluate this compound's anti-tumorigenic effects oncotarget.comnih.gov. Studies in pancreatic cancer have utilized subcutaneous and intravenous implant models mdpi.com.

Inflammation Models: Carrageenan-induced foot pad edema in mice is a classic model used to demonstrate this compound's anti-inflammatory activity ahajournals.org.

Autoimmune Disease Models: Murine lupus models, such as gld.apoE−/− mice, have been used to study the effects of this compound on autoimmune disease associated with accelerated atherosclerosis aai.org.

Dyslipidemia Models: Various methods are used to induce dyslipidemia in rodents, including feeding high-fat diets or administering substances like Triton WR 1339 globalresearchonline.netunimma.ac.id. This compound is then used to evaluate its lipid-lowering efficacy in these models unimma.ac.id.

Interactive Table 2: Examples of this compound Research in Preclinical Animal Models

Animal Model TypeSpecific Model/SpeciesObserved Effects of this compoundRelevant Study [Index]
AtherosclerosisapoE−/− miceReduced aortic cholesterol accumulation; decreased atherosclerotic lesion area (sometimes cholesterol-independent) ahajournals.orgaai.org
Ovarian CancerOrthotopic mouse modelBlocked tumor growth; inhibition of MAPK and mTOR/S6 pathways; activation of mitochondrial apoptosis pathway oncotarget.com
Uterine LeiomyomaPatient-derived xenograft murine modelInhibition of leiomyoma tumor growth nih.gov
Pancreatic CancerSubcutaneous and intravenous implant mouse modelsSlower tumor growth rate; decreased tumor/body weight ratio mdpi.com
InflammationCarrageenan-induced foot pad edema (mice)Reduced edema (anti-inflammatory action) ahajournals.org
Autoimmune Disease with Atherosclerosisgld.apoE−/− miceAmelioration of autoimmune disease signs (lymphadenopathy, renal disease, proinflammatory cytokine production); reduced atherosclerosis aai.org
DyslipidemiaMice/Rats with induced hyperlipidemia (high-fat diet)Reduction in cholesterol levels nih.govunimma.ac.id
Neurological/BehavioralLong Evans ratsLower cholesterol content in brain regions; decrease in SERT activity; disturbed mitochondrial respiration; behavioral changes cambridge.org

Research in animal models provides valuable insights into the in vivo efficacy and mechanisms of this compound, complementing findings from in vitro studies. These models are essential for understanding the systemic effects and potential therapeutic applications of this compound beyond its primary role in lipid management.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19?,20-,21-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMZZMVNJRMUDD-IIIOEECLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CCC3C[C@H](CC(=O)O3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Simvastatin Action

HMG-CoA Reductase Inhibition and Mevalonate (B85504) Pathway Modulation

Simvastatin (B1681759) acts as a competitive inhibitor of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate nih.govwikipedia.org. This step is the rate-limiting step in the mevalonate pathway, which is essential for the synthesis of cholesterol and other vital isoprenoid intermediates nih.govresearchgate.netcreative-proteomics.com.

Disruption of Isoprenoid Biosynthesis: Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP)

Inhibition of HMG-CoA reductase by this compound reduces the production of mevalonate, which in turn decreases the synthesis of downstream isoprenoid intermediates, particularly farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) nih.govnih.govahajournals.org. These isoprenoids are crucial for the post-translational modification of a variety of proteins through a process called prenylation nih.govnih.govaacrjournals.org. Prenylation involves the covalent attachment of FPP or GGPP to cysteine residues near the C-terminus of proteins, which is essential for their proper membrane localization and function nih.govnih.gov.

Impact on Small GTPase Function (e.g., Rho, Ras, Rac1)

A significant consequence of reduced FPP and GGPP levels is the impaired prenylation of small GTP-binding proteins, including members of the Rho, Ras, and Rac families nih.govahajournals.org. Ras proteins are primarily farnesylated, while Rho, Rac, and Cdc42 are predominantly geranylgeranylated nih.govnih.govoup.com. Inhibition of prenylation prevents these small GTPases from associating with the cell membrane, which is necessary for their activation and downstream signaling nih.govnih.govoup.com.

This compound-induced inhibition of small GTPases, particularly RhoA and Rac1, has been shown to impact various cellular processes, including cytoskeletal organization, cell proliferation, and gene expression nih.govahajournals.orgatsjournals.org. For instance, this compound inhibits RhoA and Rac1 isoprenylation, leading to changes in the actin cytoskeleton and focal adhesion complexes nih.gov. Studies have demonstrated that this compound reduces GTP-bound Rac1 levels in smooth muscle cells ahajournals.org. While some studies indicate this compound's inhibitory effect on Rac1 and Cdc42 activity, others suggest that Rac1 and Cdc42 might not be affected by this compound in certain cell types or conditions atsjournals.org.

Cell Signaling Pathway Interventions

Beyond the direct impact on isoprenoid-modified proteins, this compound also modulates several key cell signaling pathways.

MAPK Pathway Modulation (ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2 cascade, plays a critical role in regulating cell proliferation, differentiation, and survival. Research indicates that this compound can modulate the activity of the MAPK/ERK pathway. Studies in breast cancer cells have shown that this compound significantly inhibits the MAPK/ERK pathway by dephosphorylating sequential cascades such as c-Raf, MEK1/2, and ERK1/2 oncotarget.comresearchgate.net. This dephosphorylation suggests a reduction in the activation of these kinases. Similarly, this compound has been shown to reduce phosphorylation of p42/44 (ERK1/2) in ovarian cancer cells in a dose-dependent manner oncotarget.comnih.govresearchgate.net. However, the effect of this compound on ERK1/2 appears to be cell-type and context-dependent, as some studies have observed this compound-induced ERK activation in certain cancer cells spandidos-publications.com, while others report no significant effect on ERK1/2 phosphorylation spandidos-publications.com.

AKT/mTOR/S6 Pathway Regulation

The AKT/mTOR/S6 kinase pathway is a major signaling cascade involved in cell growth, proliferation, and survival. This compound has been shown to suppress this pathway in various cell types. In breast cancer cells, this compound strongly suppresses the PI3K/Akt/mTOR pathway by enhancing PTEN expression and dephosphorylating downstream components like Akt, mTOR, p70S6K, S6RP, and 4E-BP1 oncotarget.comaacrjournals.org. Dephosphorylation of Akt at Ser473 and S6RP at Ser235/236 has been observed following this compound treatment oncotarget.com. This compound's inhibitory effect on the AKT/mTOR/S6 pathway has also been reported in ovarian cancer cells, where it decreased phosphorylation of AKT and S6 in a dose-dependent manner oncotarget.comnih.govresearchgate.net. This regulation of the AKT/mTOR pathway by this compound is associated with the induction of autophagy in some cell types nih.govahajournals.org.

PPARγ Signaling Interactions

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and metabolic regulation. Studies suggest that this compound can interact with PPARγ signaling. This compound has been shown to activate PPARγ ahajournals.orgnih.gov. This activation may be mediated through COX-2-dependent increases in prostaglandin (B15479496) levels, such as 15d-PGJ2 ahajournals.org. Furthermore, this compound's effect on PPARγ appears to be linked to its impact on small GTPases, as the activation of PPARγ by statins may be mediated by the suppression of FPP and GGPP, and involve RhoA- and Cdc42-dependent and independent pathways ahajournals.org. This compound has also been shown to inhibit the upregulation of PPARγ and PPARγ-mediated chemerin expression, which can prevent adipogenesis in bone marrow-derived mesenchymal stem cells spandidos-publications.com. The interaction between this compound, PPARγ, and other signaling pathways like the WNT/β-catenin pathway is an area of ongoing research mdpi.com.

Regulation of Gene and Protein Expression

Impact on Protein Prenylation Processes

Protein prenylation involves the covalent attachment of either a farnesyl or a geranylgeranyl isoprenoid group to cysteine residues near the C-terminus of target proteins. This lipid modification is essential for the proper membrane localization and function of many proteins, particularly the small GTPases belonging to the Ras and Rho families. ucsf.eduscielo.brualberta.cascispace.com

This compound, by depleting the cellular pools of FPP and GGPP, directly inhibits protein prenylation. csic.esscielo.brashpublications.org This primarily affects proteins that require these lipid anchors for their activity and membrane association. Studies have shown that this compound can specifically inhibit the geranylgeranylation of RhoA and other small GTP-binding proteins, which are crucial for various cellular processes including cytoskeletal organization, cell cycle progression, and signal transduction. spandidos-publications.comucsf.eduscielo.braai.orgspandidos-publications.comoup.comashpublications.orgahajournals.orgphysiology.org

The inhibition of prenylation, particularly geranylgeranylation, of Rho GTPases like RhoA and Rac1 has been identified as a key mechanism underlying some of this compound's effects. csic.esaai.orgneurology.orgtandfonline.comkarger.com For instance, inhibiting RhoA geranylgeranylation prevents its translocation to the cell membrane, thereby disrupting downstream signaling pathways. spandidos-publications.comphysiology.org This disruption can influence processes such as endothelial function, immune responses, and even the behavior of cancer cells. spandidos-publications.comucsf.eduaai.orgahajournals.orgnih.govnih.gov

Research indicates that the effects of this compound on certain cellular functions, such as the inhibition of B cell activation via CD40 and the impairment of their ability to act as stimulatory APCs, result from the inhibition of protein geranylgeranylation. aai.org Similarly, the impact of this compound on endothelial function and cytoskeletal organization is linked to its ability to inhibit Rho prenylation. ucsf.eduahajournals.org

While this compound affects both farnesylation and geranylgeranylation due to the depletion of their common precursors, studies suggest that the inhibition of geranylgeranylation, particularly of Rho and Rac proteins, may be more prominent or crucial for certain this compound-mediated effects compared to farnesylation inhibition. csic.esashpublications.orgbmj.com However, the relative contribution of inhibiting farnesylation versus geranylgeranylation can vary depending on the cell type and the specific protein target. scielo.brbmj.com

Table 1 summarizes some key proteins affected by this compound-induced prenylation inhibition:

Protein ClassExamplesType of Prenylation Primarily Affected by this compoundFunctional Consequences of Impaired Prenylation
Small GTPasesRhoA, Rac1, Rab, RasGeranylgeranylation (primarily Rho/Rac), Farnesylation (Ras)Disrupted membrane localization, impaired signal transduction, altered cytoskeletal dynamics, effects on cell proliferation, migration, and survival. spandidos-publications.comucsf.eduscielo.brualberta.cascispace.comaai.orgspandidos-publications.comoup.comashpublications.orgahajournals.orgphysiology.orgneurology.orgtandfonline.comnih.gov
Nuclear LaminsPrelamin AFarnesylationAccumulation of farnesylated prelamin A, potentially impacting nuclear structure and function (though less directly studied for this compound specifically compared to other statins/inhibitors). csic.es
Other ProteinsVariousFarnesylation and/or GeranylgeranylationDiverse effects depending on the specific protein, influencing a wide range of cellular processes. scielo.br

Alterations in Cellular Protein Quality Control Mechanisms

This compound has been reported to influence cellular protein quality control mechanisms, including the heat shock response, the unfolded protein response (UPR), and autophagy. nih.gov

The heat shock response is a primary defense mechanism against protein damage, involving the upregulation of heat shock proteins (HSPs) that act as molecular chaperones to assist in protein folding and prevent aggregation. This compound has been shown to impact the expression of HSP70 and HSP90 in endothelial cells, suggesting an influence on this pathway. nih.gov While HSP70 is associated with cell survival, HSP90 may play roles in apoptotic induction. nih.gov

The unfolded protein response (UPR) is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum (ER stress). This compound has been shown to induce the UPR in various cell types, including glioblastoma cells and macrophages. nih.gove-century.usnih.govresearchgate.netnih.govresearchgate.netoup.compnas.org Induction of the UPR by this compound can involve the activation of key UPR signaling branches, as indicated by increased levels of proteins like GRP78, IRE1, and XBP1s. nih.govresearchgate.netnih.govoup.com However, the specific effects on different UPR components like ATF6, CHOP, and eIF2α phosphorylation can vary depending on the cell type and experimental conditions. nih.govresearchgate.netnih.govoup.com Some studies suggest that this compound's impact on ER stress and the UPR might be linked to its effects on intracellular cholesterol accumulation or other downstream effects of mevalonate pathway inhibition. nih.govmdpi.com

Autophagy is a lysosomal degradation pathway essential for clearing damaged organelles and protein aggregates, contributing to cellular homeostasis and protein quality control. This compound has been shown to induce or enhance autophagy in various cell types, including skeletal muscle, coronary artery myocytes, and cancer cells. tandfonline.comkarger.comresearchgate.netmdpi.comimrpress.com The mechanism by which this compound influences autophagy can involve the inhibition of the Rac1-mTOR signaling pathway, which is a known regulator of autophagy. tandfonline.comkarger.comresearchgate.netmdpi.com By inhibiting Rac1 prenylation, this compound can disrupt this pathway, leading to increased autophagosome formation and autophagic flux. tandfonline.comkarger.com However, the relationship between this compound, autophagy, and specific cellular outcomes appears complex and can be context-dependent. researchgate.netmdpi.comimrpress.com Some research also suggests that statins can affect autophagy by interfering with the prenylation of small GTPases like Rab11, which is involved in autophagy maturation. imrpress.com

The interplay between this compound's effects on protein prenylation and protein quality control mechanisms is an area of ongoing research. The disruption of prenylation, particularly of small GTPases, can indirectly impact pathways involved in protein handling and degradation. For example, altered Rho GTPase signaling can affect cytoskeletal dynamics, which in turn can influence organelle trafficking and autophagosome formation. Additionally, ER stress induced by this compound might be a consequence of disrupted protein function due to impaired prenylation or other mevalonate pathway-dependent effects.

Table 2 summarizes the impact of this compound on key protein quality control pathways:

PathwayKey Components Affected by this compoundObserved Effects of this compoundPotential Link to Prenylation Inhibition
Heat Shock ResponseHSP70, HSP90Increased expression of HSP70 and HSP90 in some cell types. nih.govIndirect, potentially via effects on signaling pathways regulated by prenylated proteins.
Unfolded Protein Response (UPR)GRP78, IRE1, XBP1s, ATF6, eIF2α, CHOPInduction of UPR, increased levels of GRP78, IRE1, XBP1s; variable effects on other components. nih.gove-century.usnih.govresearchgate.netnih.govresearchgate.netoup.compnas.orgPossible link to disrupted protein function due to impaired prenylation or other mevalonate pathway effects. nih.govmdpi.com
AutophagyLC3B, Beclin1, p62, Rac1, mTOR, Rab11Induction or enhancement of autophagy, increased autophagosome formation, effects on autophagic flux. tandfonline.comkarger.comresearchgate.netmdpi.comimrpress.comInhibition of Rac1-mTOR pathway via Rac1 prenylation inhibition; potential impact on Rab protein prenylation. tandfonline.comkarger.comimrpress.com

Simvastatin S Influence on Fundamental Cellular Processes

Modulation of Cell Proliferation and Differentiation

Simvastatin (B1681759) has been shown to modulate both cell proliferation and differentiation, with effects varying depending on the cell type and concentration. In human periodontal ligament cells, this compound enhanced cell proliferation and osteoblastic differentiation in a dose-dependent manner at low concentrations, with a maximum effect on alkaline phosphatase (ALP) activity observed at 10⁻⁸ M nih.gov. This effect on proliferation and differentiation was suggested to be mediated by the inhibition of the mevalonate (B85504) pathway nih.gov. Conversely, studies on human bone marrow stromal cells (BMSCs) demonstrated that this compound significantly decreased cell proliferation while enhancing osteoblastic differentiation, as indicated by increased osteocalcin (B1147995) mRNA expression nih.gov. In the context of cancer, this compound generally exhibits an inhibitory effect on cell proliferation in various cancer cell lines, including breast cancer, bladder cancer, and lung cancer cells spandidos-publications.comnih.govsci-hub.se. This antiproliferative effect is often dose- and time-dependent spandidos-publications.comnih.gov.

Data Table 1: Effect of this compound on Cell Proliferation and Differentiation in Different Cell Types

Cell TypeThis compound ConcentrationEffect on ProliferationEffect on Differentiation (Osteoblastic)Key Mechanism ImplicatedSource
Human Periodontal Ligament CellsLow (e.g., 10⁻⁸ M)EnhancedEnhancedInhibition of Mevalonate Pathway nih.gov
Human Bone Marrow Stromal CellsNot specifiedDecreasedEnhancedNot explicitly stated nih.gov
MDA-MB-231 Breast Cancer CellsDose-dependentInhibitedNot applicableDownregulation of cyclins/CDKs, Apoptosis induction spandidos-publications.com
Bladder Cancer CellsDose- and time-dependentReducedNot applicablePPARγ signaling pathway nih.gov
A549 Lung Cancer CellsDose-dependentInhibitedNot applicableCell cycle arrest, Apoptosis induction sci-hub.se

Cell Cycle Arrest Mechanisms (e.g., G1 Phase)

A key mechanism by which this compound inhibits cell proliferation is by inducing cell cycle arrest, frequently at the G0/G1 phase. Research in MDA-MB-231 human breast cancer cells showed that this compound significantly increased the percentage of cells in the G0/G1 phase in a dose-dependent manner spandidos-publications.com. This arrest was associated with the downregulation of key cell cycle regulatory proteins, specifically cyclin D1 and cyclin-dependent kinase 2 (CDK2) spandidos-publications.com. Similarly, in bladder cancer cells, this compound induced G0/G1 phase arrest, accompanied by the downregulation of CDK4/6 and Cyclin D1 nih.gov. This effect in bladder cancer cells was found to be mediated via the PPARγ signaling pathway nih.gov. Studies on osteosarcoma cells also reported that this compound induced G0/G1 phase arrest through the downregulation of cyclin D1, CDK2, and CDK4, alongside the upregulation of p21 and p27 e-century.us. In non-small cell lung cancer cells, this compound induced G1 cell cycle arrest by inhibiting cyclin D-Cdk4 expression and enhancing the expression of CDK inhibitors p16 and p27 mdpi.com.

Induction of Apoptosis Pathways

This compound is widely recognized for its ability to induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells nih.govnih.gov. This pro-apoptotic effect is a significant aspect of its potential anti-cancer properties nih.gov. The mechanisms involved are multifaceted and often converge on the intrinsic mitochondrial apoptotic pathway.

Caspase-Dependent Mechanisms (e.g., Caspase-3 Activation)

A prominent mechanism of this compound-induced apoptosis involves the activation of caspases, which are a family of proteases that play a critical role in executing apoptosis. Studies have consistently shown that this compound treatment leads to the activation of caspase-3 in various cell lines, including human breast cancer cells, glioblastoma cells, LPS-activated macrophages, and nasopharyngeal carcinoma cells spandidos-publications.commdpi.comnih.goveuropeanreview.org. Activation of caspase-3 is often considered a key marker of the execution phase of apoptosis nih.gov. In some cases, this compound has been shown to activate other caspases, such as caspase-8 and caspase-9, which are involved in the initiation of the apoptotic cascade spandidos-publications.comnih.gov. The activation of caspase-3 by this compound can occur through both caspase-dependent and, in some contexts, caspase-independent pathways nih.govosti.gov.

Regulation of Pro-apoptotic (Bax) and Anti-apoptotic (Bcl-2) Proteins

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial in determining cell fate. This compound influences this balance by upregulating the expression of pro-apoptotic proteins like Bax and downregulating the expression of anti-apoptotic proteins like Bcl-2 spandidos-publications.comspandidos-publications.comspandidos-publications.com. This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis spandidos-publications.comspandidos-publications.combvsalud.org. For example, in MDA-MB-231 breast cancer cells, this compound treatment led to a dose- and time-dependent increase in Bax protein expression and a decrease in Bcl-2 protein expression spandidos-publications.com. Similar findings have been reported in lung cancer cells, hepatocellular carcinoma cells, and endothelial cells sci-hub.sespandidos-publications.combvsalud.org. This modulation of Bcl-2 family proteins is a key step in the mitochondrial apoptotic pathway engaged by this compound.

Mitochondrial Apoptotic Pathway Engagement (e.g., Cytochrome C Release)

This compound-induced apoptosis frequently involves the intrinsic, or mitochondrial, apoptotic pathway. This pathway is characterized by the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome C from the intermembrane space into the cytosol oup.comspandidos-publications.commdpi.com. Once in the cytosol, cytochrome C can bind with Apaf-1 and pro-caspase-9 to form the apoptosome, which subsequently activates caspase-9, leading to the activation of effector caspases like caspase-3 nih.gov. Studies have demonstrated that this compound treatment results in the cytosolic release of cytochrome C spandidos-publications.comoup.comspandidos-publications.com. This release is often accompanied by a reduction in mitochondrial membrane potential mdpi.comoup.comspandidos-publications.com. The upregulation of Bax and downregulation of Bcl-2 by this compound contribute to the permeabilization of the mitochondrial membrane and subsequent cytochrome C release spandidos-publications.comnih.gov.

Data Table 2: Effects of this compound on Apoptosis Markers

Apoptosis MarkerEffect of this compound TreatmentObserved In (Cell Types)Source
Caspase-3 ActivationIncreasedBreast cancer, Glioblastoma, Macrophages, Nasopharyngeal carcinoma spandidos-publications.commdpi.comnih.goveuropeanreview.org
Bax ExpressionIncreasedBreast cancer, Lung cancer, Hepatocellular carcinoma, Endothelial cells spandidos-publications.comsci-hub.sespandidos-publications.combvsalud.org
Bcl-2 ExpressionDecreasedBreast cancer, Lung cancer, Hepatocellular carcinoma, Endothelial cells spandidos-publications.comsci-hub.sespandidos-publications.combvsalud.org
Cytochrome C ReleaseIncreased (cytosolic)Lymphoblasts, Myeloma cells, Lung cancer cells, SH-SY5Y cells spandidos-publications.comoup.comspandidos-publications.com

Autophagy Modulation

Enhancement of Autophagosome Formation and Flux

Research indicates that this compound can influence the formation of autophagosomes, the initial vesicles in the autophagy pathway. Studies in coronary arterial myocytes (CAMs) demonstrated that this compound significantly increased autophagosome formation. glycosmos.orgtocris.com Furthermore, this compound was observed to increase the fusion of autophagosomes with lysosomes in these cells, indicating an enhancement of autophagic flux. glycosmos.orgtocris.com This effect on autophagosome formation and fusion was blocked by the autophagy inhibitor 3-methyladenine (B1666300) or by silencing of Atg7 genes. glycosmos.orgtocris.com In models of acute pancreatitis, this compound was found to enhance autophagic flux, restoring impaired autophagosome-lysosome fusion by upregulating LAMP-1 and activating AMPK, leading to the formation of functional autolysosomes. guidetopharmacology.orgebi.ac.uk However, the impact on autophagic flux can be context-dependent, as some reports suggest that while statins may boost autophagy initiation, they can also lessen basic autophagy flux by blocking maturation genecards.org.

Effects on Autophagy-Related Genes and Proteins (e.g., LC3B, Beclin1, Atg7, ATG5, SKP2)

This compound has been shown to modulate the expression and activity of several proteins crucial for autophagy. Western blot analysis in CAMs revealed that this compound significantly increased the protein expression of typical autophagy markers LC3B and Beclin1. glycosmos.orgtocris.com Statins, including this compound, have been reported to induce the degradation of S-phase-associated protein kinase 2 (SKP2), which consequently leads to an increase in Beclin1 levels and promotes autophagy. genecards.orgabcam.complos.org The involvement of Atg7 is highlighted by findings that silencing Atg7 genes blocked this compound-induced autophagosome formation and negated its inhibitory effect on CAM proliferation. glycosmos.orgtocris.com In human airway mesenchymal cells, this compound was shown to increase the formation of the Atg5-12 complex in a p53-dependent manner, contributing to autophagosome formation. wikipathways.org

Interplay with Rac1-mTOR Signaling and AMPK Pathway

This compound's influence on autophagy is closely linked to its interaction with key signaling pathways, notably the Rac1-mTOR and AMPK pathways. Studies have demonstrated that this compound increases autophagy by inhibiting the Rac1-mTOR pathway. glycosmos.orgtocris.comgenecards.orgabcam.comgenecards.orguniprot.org This inhibitory effect is associated with this compound's action on HMG-CoA reductase, which reduces the prenylation and activation of Rac1-GTPase, subsequently leading to the inhibition of mTOR signaling and the initiation of autophagosome formation.

Furthermore, statins can activate AMP-activated protein kinase (AMPK), an energy sensor that represses mTOR activity and promotes autophagy activation. genecards.orgabcam.comgenecards.org this compound's ability to enhance autophagic flux in acute pancreatitis models was found to be dependent on AMPK activation, which phosphorylated ULK-1 and facilitated autolysosome formation. guidetopharmacology.orgebi.ac.uk The AMPK-mTORC1-TFEB axis has also been identified as a mediator of this compound's anti-tubercular activity through the regulation of autophagy. medsci.org

p53-Dependent Autophagy Mechanisms

This compound has been shown to induce autophagy through mechanisms involving the tumor suppressor protein p53. Statins, including this compound, can increase the accumulation of nuclear p53, leading to p53-dependent autophagy induction. genecards.orggenecards.orgabcam.complos.orgwikipathways.org In human airway mesenchymal cells, this compound treatment resulted in increased p53-dependent expression of damage-regulated autophagy modulator (DRAM), Atg5-12 complex formation, and LC3 lipidation, all indicative of autophagy activation. wikipathways.org This p53-dependent autophagy response was observed to occur rapidly and could delay apoptosis, suggesting a temporally coordinated regulatory network involving p53. wikipathways.org

Oxidative Stress and Antioxidant Mechanisms

This compound also modulates cellular oxidative stress and the expression of antioxidant proteins and genes.

Reactive Oxygen Species (ROS) Formation Modulation

The impact of this compound on reactive oxygen species (ROS) formation appears to be context-dependent. One study in fibroblast-like synoviocytes reported that this compound treatment increased ROS production. cuhk.edu.cnmaayanlab.cloud Conversely, other research suggests that statins can reduce ROS formation by inhibiting NADPH oxidase in endothelial cells. cuhk.edu.cn

Enhancement of Antioxidant Protein and Gene Expression (e.g., GSR, TXNRD1, PRDX1, SOD2, MT3)

This compound has been observed to influence the expression of several antioxidant enzymes. In fibroblast-like synoviocytes, this compound treatment upregulated the gene expression of a panel of antioxidants, including GSR, TXNRD1, PRDX1, SOD2, and MT3. cuhk.edu.cnmaayanlab.cloudgenecards.org This upregulation of antioxidant enzymes and proteins may serve to limit ROS-associated cellular damage. cuhk.edu.cnmaayanlab.cloud However, a study focusing on human liver-derived HepG2 cells demonstrated a contrasting effect, where this compound inhibited the core promoter of the TXNRD1 gene and subsequently lowered cellular thioredoxin reductase (TrxR) activity. biorxiv.org This suggests that this compound's effects on antioxidant gene expression, particularly TXNRD1, can vary depending on the cell type.

Attenuation of Oxidative Damage Markers (e.g., Tyrosine Nitration, Lipid Peroxidation, Nitrite (B80452) Levels)

This compound, a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, has demonstrated effects on attenuating markers of oxidative damage at the cellular level, independent of its primary lipid-lowering function. This involves influencing processes such as tyrosine nitration, lipid peroxidation, and nitrite levels.

Research indicates that this compound can reduce protein tyrosine nitration, a marker of oxidative damage involving the reaction of tyrosine residues with reactive nitrogen species like peroxynitrite. In studies involving models of Parkinson's disease, this compound administration decreased protein tyrosine nitration in the midbrain frontiersin.orgnih.gov. This effect was also observed in overloaded hearts, where this compound treatment blunted the increased amount of nitrotyrosine ahajournals.orgnih.gov. The mechanism may involve the inhibition of NADPH oxidase activation, a key source of reactive oxygen species (ROS), and the reduction of inducible nitric oxide synthase (iNOS) expression, which contributes to the formation of reactive nitrogen species frontiersin.orgoup.com.

This compound has also been shown to attenuate lipid peroxidation, a process where free radicals damage lipids, leading to the formation of by-products such as malondialdehyde (MDA) and thiobarbituric acid reactive substances (TBARS). Multiple studies have reported a reduction in MDA or TBARS levels following this compound treatment in various models, including hyperlipidemic rats, patients with type 2 diabetes mellitus, and in the context of ischemia-reperfusion injury nih.govomjournal.orgahajournals.orgnih.govscielo.brbrieflands.comkarger.comnih.govspandidos-publications.comomjournal.orgcdnsciencepub.comoup.comsrce.hrwjgnet.comnih.govimi.hr. This reduction in lipid peroxidation markers suggests a protective effect of this compound against oxidative damage to cellular membranes and lipoproteins. The antioxidant effects of this compound on lipid peroxidation may be linked to its ability to inhibit pro-oxidant enzymes like NADPH oxidase and upregulate antioxidant enzymes nih.govrevportcardiol.orgmdpi.com.

Furthermore, this compound has been observed to influence nitrite levels, which can serve as a marker for nitric oxide (NO) production and metabolism. Studies have shown that this compound treatment can increase nitrite levels in plasma and erythrocytes, suggesting an improvement in NO bioavailability or modulation of its metabolism imrpress.comnih.govscialert.net. Conversely, in the context of ischemia-reperfusion, this compound has been shown to decrease iNOS mRNA and protein, as well as nitrite production, indicating a complex role in NO signaling depending on the cellular context and pathological condition oup.comoup.com. This modulation of nitrite levels by this compound highlights its potential to impact cellular processes regulated by nitric oxide.

The attenuation of these oxidative damage markers by this compound is often attributed to its pleiotropic effects, which extend beyond cholesterol reduction. These effects can involve the inhibition of the mevalonate pathway, impacting the prenylation of small GTPases like Rac1, which are involved in the activation of NADPH oxidase revportcardiol.orgahajournals.org. Additionally, this compound can influence the expression and activity of various antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase, and glutathione-related enzymes, further contributing to the reduction of oxidative stress frontiersin.orgnih.govkarger.comnih.govspandidos-publications.commdpi.commdpi.comspandidos-publications.comspandidos-publications.com.

Detailed research findings illustrate these effects. For instance, in a study on SH-SY5Y cells treated with 6-hydroxydopamine (6-OHDA), this compound (1 µmol/L) inhibited the increase in intracellular ROS levels induced by 6-OHDA. This compound also inhibited 6-OHDA-induced inducible nitric oxide synthase (iNOS) production in these cells frontiersin.org. In a study involving obese women, this compound treatment significantly increased plasma nitrite levels and reduced TBARS-MDA levels nih.gov. Another study in hypercholesterolemic rabbits showed that this compound significantly reduced MDA content in native and oxidized LDL, as well as in the arterial wall scielo.br.

The following tables summarize some of the research findings on this compound's effects on oxidative damage markers:

Table 1: Effects of this compound on Tyrosine Nitration

Model/ConditionThis compound Dose/TreatmentObserved Effect on Tyrosine NitrationReference
6-OHDA-treated mice (PD model)Administration by gavageReduced protein tyrosine nitration frontiersin.orgnih.gov
Overloaded rat heartsThis compound treatmentBlunted increased nitrotyrosine ahajournals.orgnih.gov

Table 2: Effects of this compound on Lipid Peroxidation Markers (MDA/TBARS)

Model/ConditionThis compound Dose/TreatmentObserved Effect on MDA/TBARS LevelsReference
LPS-induced HepG2 cells10 µM, 24 hDegradation of TBARs nih.gov
High-fat diet fed hyperlipidemic ratsThis compound treatmentDegradation of TBARs nih.gov
Patients with Type 2 Diabetes Mellitus20 mg/day for 12 weeksSignificant reduction in erythrocyte MDA omjournal.orgomjournal.org
Hypercholesterolemic rabbitsDosages adjustedSignificantly reduced MDA content scielo.br
Sodium Dichromate-Induced Oxidative Stress (Rats)20 mg/kg daily oral gavageDepleted lipid peroxidation (MDA) brieflands.com
Streptozotocin-Induced Diabetic RatsThis compound treatmentMitigated increased MDAp karger.com
Renal Ischemia/Reperfusion Injury (Rats)This compound pre-treatmentNotably reduced MDA concentration nih.govspandidos-publications.com
Obese women45 days of treatmentReduced TBARS-MDA levels nih.gov
Normolipidaemic and Hyperlipidaemic Rats10 or 50 mg/kg/day for 21 daysDose-dependent decrease in plasma MDA nih.govsrce.hrimi.hr
Colon cancer cellsThis compound treatmentIncreased MDA levels wjgnet.com
Hypercholesterolemic patients40 mg/d for 6 monthsReduced total 8-iso-PGF2α concentrations oup.com
Type 2 hypercholesterolemia patients20 mg/day for 12 weeksReduced lipid peroxidation cdnsciencepub.com

Table 3: Effects of this compound on Nitrite Levels

Model/ConditionThis compound Dose/TreatmentObserved Effect on Nitrite LevelsReference
Isolated working rat hearts (Ischemia-Reperfusion)25 µMSignificantly decreased nitrite production after ischemia–reperfusion oup.comoup.com
Adult human subjects (High borderline cholesterol)20 mg day time/night timeImproved nitrite levels in plasma and erythrocytes imrpress.comscialert.net
Obese women45 days of treatmentIncreased plasma nitrite levels nih.gov

These findings collectively underscore this compound's capacity to modulate key markers of oxidative damage, contributing to its observed protective effects in various disease models and conditions.

Beyond Lipid Lowering: Diverse Preclinical Effects of Simvastatin

Anti-inflammatory Properties

Preclinical research has extensively documented the anti-inflammatory actions of simvastatin (B1681759), highlighting its ability to modulate various components of the inflammatory response.

Modulation of Cytokine and Chemokine Expression

This compound influences the expression levels of numerous cytokines and chemokines, key mediators of inflammation. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, TNF-α, and IFN-γ. For instance, this compound has been observed to decrease pro-inflammatory osteopontin (B1167477) in the plasma of mice with chronic renal disease. nih.gov In human peripheral blood mononuclear cells (PBMC), this compound significantly reduced the production of IFN-γ, IL-10, and IL-17A in the presence of PHA, and lowered levels of TNF-α, IL-6, and MIP-1α when stimulated with LPS. nih.gov In a mouse model of metachromatic leukodystrophy, this compound treatment reduced neuroinflammation, including the upregulation of macrophage inflammatory protein (MIP)-1α, MIP-1β, and monocyte chemotactic protein (MCP)-1. researchgate.net While some studies indicate a reduction in various chemokines like MCP-1 and RANTES by statins, one study in a ventilator-induced lung injury animal model found no significant difference in CCL2 (MCP-1) levels after this compound treatment, although other chemokines like CCL3 were decreased. nih.govoup.com this compound has also been shown to inhibit CCL2, CCL7, and CCL8 expression in mouse tracheal epithelial cells. oup.com

Here is a summary of the reported effects of this compound on selected cytokines and chemokines in preclinical settings:

Cytokine/ChemokineEffect of this compound (Preclinical)Model/Cell TypeSource
IL-1βReducedHuman cardiac fibroblasts (TNF-α induced) researchgate.net
IL-4ReducedMurine (OVA-induced) nih.gov
IL-5ReducedMurine (OVA-induced) nih.gov
IL-6ReducedHuman PBMC (LPS stimulated), Murine (OVA-induced) nih.govnih.gov
IL-8ReducedHuman vascular endothelial cells (IL-6 induced) nih.gov
IL-10ReducedHuman PBMC (PHA stimulated), Murine (AIA) nih.govoup.com
TNF-αReducedHuman PBMC (LPS stimulated), Macrophages, Glia-like cells nih.govresearchgate.net
IFN-γReducedHuman PBMC (PHA stimulated), Murine (OVA-induced) nih.govnih.gov
MCP-1 (CCL2)Reduced (variable)Mouse model of metachromatic leukodystrophy, Mouse tracheal epithelial cells researchgate.netoup.com
RANTES (CCL5)ReducedAtherosclerotic plaques nih.gov
CCL3DecreasedVentilator-induced lung injury animal model oup.com
CCL4 (MIP-1β)Upregulated (transient)Mouse model of metachromatic leukodystrophy researchgate.net
CCL7InhibitedMouse tracheal epithelial cells oup.com
CCL8InhibitedMouse tracheal epithelial cells oup.com

Impact on Leukocyte Adhesion, Transendothelial Migration, and Infiltration

This compound has been shown to interfere with the processes by which leukocytes adhere to endothelial cells and migrate into inflamed tissues. This is often mediated through the modulation of adhesion molecules. Statins, including this compound, can inhibit the upregulation of adhesion glycoproteins involved in leukocyte-endothelial cell interactions. nih.gov this compound has been shown to reduce the expression of endothelial cell adhesion molecules (ECAMs) such as E-selectin, ICAM-1, and VCAM-1 in T. cruzi-infected mice. researchgate.net In human umbilical vein endothelial cells exposed to lipopolysaccharide, this compound reduced VCAM-1 expression in a concentration-dependent manner and inhibited the adhesion of U937 cells (a monocytic cell line) to the endothelial monolayer. researchgate.net The inhibition of leukocyte adhesion and migration to sites of inflammation by statins can occur through both HMG-CoA reductase-dependent and independent mechanisms. researchgate.net Decreased expression of cell adhesion molecules and a subsequent reduction in T cell influx were observed as mechanisms by which this compound attenuated airway inflammation in a mouse model. researchgate.net Statins also impact the migration of T-lymphocytes by decreasing the expression of T-lymphocyte attractant chemokines. researchgate.net

Immunomodulatory Effects on Specific Immune Cells

This compound exhibits immunomodulatory effects on various immune cell populations. Statins affect multiple cell types relevant to the immune response, including T cells, regulatory T cells, macrophages, and lymphocytes. nih.gov this compound has demonstrated anti-inflammatory actions through the inhibition of microglia and astrocytes in preclinical studies. frontiersin.org It can influence macrophage phagocytotic activity, with pravastatin (B1207561) shown to reduce it in THP-1 cells. nih.gov this compound has also been shown to block both chemokine and chemokine receptor expression in human vascular endothelial cells and macrophages. researchgate.net Regarding T helper cell balance, statins can promote Th2 cell polarization while suppressing Th1 responses. frontiersin.org this compound inhibits Th17 cell differentiation and the secretion of associated cytokines like IL-17A, IL-17F, IL-21, and IL-22 by in vitro differentiated naive CD4+ T cells. nih.gov The potential effects of statins on regulatory T cells (Treg) are of particular interest due to their role in maintaining immune tolerance and resolving inflammation. nih.govresearchgate.net this compound and pravastatin have been shown to induce Treg in vivo in humans, and atorvastatin (B1662188) (but not mevastatin (B1676542) or pravastatin) increased FoxP3 expression in CD4 T cells after in vitro exposure. nih.gov

Modulation of Toll-like Receptor Signaling

This compound has been shown to modulate Toll-like receptor (TLR) signaling, which plays a crucial role in the innate immune response and inflammation. TLRs, particularly TLR2 and TLR4, are overexpressed in atheromas, and certain atherosclerosis treatments like statins can reduce their expression. jacc.org this compound has been reported to suppress TLR2 ligand-induced activation of nuclear factor kappa B (NF-κB) by preventing RhoA activation. researchgate.net In in vitro studies using fibroblast-like synoviocytes (FLS) from control and rheumatoid arthritis subjects, this compound pre-treatment followed by TLR2 activation (using Pam3CSK4) caused a dose-dependent increase in IL-6, a cytokine produced as a result of NF-κB activation. fortunejournals.com While one study in adults with hypercholesterolemia showed that this compound treatment decreased the expression of TLR2 and TLR4 on monocytes, a study in children with familial hypercholesterolemia treated with this compound showed higher TLR2 expression on granulocytes and monocytes and lower TLR4 expression on lymphocytes and granulocytes compared to untreated controls. nih.gov

Influence on Endothelial Cell Function and Nitric Oxide Bioavailability

This compound positively influences endothelial cell function, partly through increasing the bioavailability of nitric oxide (NO). nih.govahajournals.orgoup.com Statins are potent modulators of endothelial nitric oxide synthase (eNOS) function and have been shown to upregulate eNOS enzyme levels and NO synthesis. nih.gov This occurs through mechanisms such as increased expression by inhibition of geranylgeranylation of small G-proteins or enhanced activation through phosphorylation. oup.comoup.com this compound has been reported to increase eNOS expression and NOS activity in the left ventricle and aorta of rats. nih.gov Increased NO bioavailability contributes to improved vasodilation, antioxidative effects, and inhibition of platelet aggregation, monocyte adhesion, and smooth muscle proliferation. oup.comoup.com Statins can also increase the concentration of tetrahydrobiopterin (B1682763) (BH4), a cofactor for eNOS, by increasing the activity of GTP cyclohydrolase 1 (GTPCH) and preventing the oxidation of BH4. nih.gov This leads to reduced oxidative stress in endothelial cells and improved eNOS function. nih.gov

Neurobiological and Neuroprotective Actions

Beyond its effects on the cardiovascular and immune systems, preclinical research indicates that this compound possesses neurobiological and neuroprotective properties. This compound has demonstrated antinociceptive effects in different preclinical models of pain, with suggestions that it attenuates the sensitization of spinal nociceptive transmission, although the exact mechanism remains unclear. frontiersin.org this compound has shown neuroprotective effects in various neurological conditions in preclinical models, including ischemic stroke. frontiersin.orgnih.gov In animal models of cerebral stroke, this compound has been shown to reduce cerebral infarct size, decrease edema and blood-brain barrier damage, and improve functional outcomes. nih.gov A meta-analysis of animal studies indicated that this compound is one of the most effective statins in reducing infarct volume, with a reported 40-50% reduction. nih.gov The neuroprotective effects of statins in stroke may also involve immunomodulatory actions, such as blocking matrix metalloproteinase (MMP) dysregulations induced by recombinant human tissue Plasminogen Activator (rht-PA). semanticscholar.org this compound can also inhibit cholesterol biosynthesis, prevent caspase-3 activation, and reduce apoptotic cell death. frontiersin.org The mechanisms underlying the neuroprotective effects are not fully understood but are thought to involve modulation of cell signaling pathways, reduction of oxidative stress and inflammation, and improvement of vascular endothelial function. nih.gov this compound's anti-inflammatory therapy has been shown to improve neuroinflammation and central nervous system function in a mouse model of metachromatic leukodystrophy. researchgate.net The neuroprotective properties of high-dose this compound have translated to a reduction in the annualized rate of whole-brain atrophy in a phase II trial for secondary progressive multiple sclerosis, suggesting mechanisms independent of its lipid-lowering capabilities. ucl.ac.uk

Attenuation of Neuroinflammation and Oxidative Damage in Central Nervous System Models

Preclinical studies have demonstrated this compound's capacity to mitigate neuroinflammatory processes and oxidative stress in various CNS models. In models of Alzheimer's disease, this compound has been shown to reduce amyloid-beta (Aβ)-induced production of inflammatory mediators such as interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and nitric oxide (NO) in microglial cells. nih.gov It also attenuated reactive oxygen species (ROS) production. nih.gov High-dose this compound inhibited LPS-induced inflammatory mediators like TNF-α, NO, and superoxide (B77818) in cultured rat microglia. nih.gov In a rat model of senile dementia induced by scopolamine, this compound treatment improved cognitive impairments and reduced oxidative damage in hippocampal cells by regulating enzymes involved in oxidative stress, such as upregulating superoxide dismutase (SOD) and glutathione (B108866) (GSH), and downregulating inducible nitric oxide synthase (iNOS) and catalase (CAT). spandidos-publications.com this compound also attenuated sepsis-induced blood-brain barrier integrity loss in a rodent model, which is linked to systemic inflammation and oxidative stress. nih.gov In experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, this compound treatment attenuated clinical disease progression and reduced markers of oxidative damage, including lipid peroxidation, nitrosylated proteins, and oxidized DNA/RNA. ucl.ac.uk

Data Table 1: Effects of this compound on Oxidative Stress Markers in a Rat Model of Senile Dementia

MarkerThis compound TreatmentControl GroupSignificance (vs. Control)
SOD mRNAUpregulatedBaselineP < 0.01
SOD ProteinUpregulatedBaselineP < 0.01
GSH mRNAUpregulatedBaselineP < 0.01
GSH ProteinUpregulatedBaselineP < 0.01
iNOS mRNADownregulatedBaselineP < 0.01
iNOS ProteinDownregulatedBaselineP < 0.01
CAT mRNADownregulatedBaselineP < 0.01
CAT ProteinDownregulatedBaselineP < 0.01

Note: Data extracted from a study on scopolamine-induced senile dementia in rats. spandidos-publications.com

Regulation of Endothelial Nitric Oxide Synthase (eNOS) and Inducible Nitric Oxide Synthase (iNOS) Activity in Brain Vasculature

Statins, including this compound, have been shown to modulate the activity of nitric oxide synthase (NOS) isoforms, which play crucial roles in the brain vasculature. This compound can upregulate endothelial nitric oxide synthase (eNOS) and inhibit inducible nitric oxide synthase (iNOS). ahajournals.org Upregulation of eNOS by statins is, at least in part, mediated through the inhibition of the small GTPase RhoA. nih.gov Enhanced NO production by endothelium, facilitated by increased eNOS activity, may offer protection against ischemia in the brain. nih.gov Conversely, the enhancement of both neuronal NOS (nNOS) and iNOS can be detrimental in ischemia, and statins have been shown to inhibit the ischemia-induced activation of nNOS and iNOS, providing a synergistic protective action. cardiologicomonzino.it this compound treatment has been reported to increase eNOS expression and NOS activity in animal models. nih.gov In a rat model of senile dementia, this compound downregulated the gene and protein expression levels of iNOS in hippocampal cells. spandidos-publications.com

Influence on Cerebral Blood Flow Dynamics in Ischemic Models

Experimental evidence suggests that statins can influence cerebral blood flow (CBF) dynamics in ischemic models. Prophylactic statin therapy has been shown to augment cerebral blood flow, reduce infarct size, and improve neurological outcome in murine models of ischemic stroke. ahajournals.org This beneficial effect is potentially mediated by the modulation of brain NOS isoforms, leading to the restoration of cerebral blood flow. ahajournals.org this compound, specifically, has been demonstrated to enhance blood flow within ischemic brain tissue after middle cerebral artery occlusion in mice. researchgate.net The ability of statins to increase eNOS expression and activity contributes to this improvement in CBF. nih.gov

Modulation of Alpha-Synuclein (B15492655) Aggregation Pathways

Aggregation of alpha-synuclein (α-syn) is a key pathological feature in several neurodegenerative disorders, including Parkinson's disease (PD). Preclinical studies have investigated the effects of this compound on α-syn aggregation. Statins, including this compound, have been shown to reduce the levels of α-syn accumulation in the detergent-insoluble fraction of transfected neuronal cells. nih.govnih.gov This reduction was accompanied by a redistribution of α-syn in caveolar fractions, a decrease in oxidized α-syn, and enhanced neurite outgrowth in in vitro models. nih.govnih.gov Conversely, supplementing the media with cholesterol increased α-syn aggregation. nih.govnih.gov These findings suggest that this compound might interfere with α-syn accumulation, potentially through the regulation of cholesterol levels, offering a novel approach for treating disorders characterized by α-syn aggregation. nih.govnih.gov this compound administration in a transgenic model of synucleinopathy effectively ameliorated behavioral deficits and α-synuclein accumulation. researchgate.net

Protection of Dopaminergic Neurons

This compound has demonstrated protective effects on dopaminergic neurons in preclinical models of Parkinson's disease. In a mouse model of PD induced by MPTP, this compound attenuated the activation of p21ras and NF-κB in microglial cells, which paralleled dopaminergic neuronal protection, normalized striatal neurotransmitters, and improved motor functions. nih.govnih.govjneurosci.org this compound entered the nigra and reduced nigral activation of p21ras and NF-κB, inhibited the expression of proinflammatory molecules, and suppressed glial cell activation. nih.govnih.govjneurosci.org Another study in LPS-induced PD rats showed that this compound delayed dopaminergic degeneration by activating brain-derived neurotrophic factor (BDNF) and inhibiting the induction of IL-1β, TNF-α, and iNOS. plos.org this compound also exerted neuroprotection in a 6-hydroxydopamine (6-OHDA)-lesioned rat brain and 6-OHDA-treated PC12 cells. plos.org

Interactions with Neuromodulatory Receptors (e.g., NMDA, Cannabinoid Receptor 1)

This compound has been shown to interact with neuromodulatory receptors, including NMDA receptors and potentially Cannabinoid Receptor 1 (CB1). Preclinical data suggest that this compound may have NMDA antagonist-like effects. nih.gov this compound treatment has been reported to affect NMDA receptor binding density in the brain. nih.gov In primary neuronal cultures, this compound treatment reduced neuronal cholesterol levels, which in turn reduced the association of the NMDA receptor subunit 1 (NMDAR1) to lipid rafts, protecting neurons from NMDA-induced neuronal death. nih.govahajournals.orgahajournals.org This suggests that the neuroprotective effect against excitotoxicity might be mediated by cholesterol depletion leading to altered NMDA receptor localization. ahajournals.orgahajournals.org

Regarding CB1 receptors, studies exploring the role of the endocannabinoid system in this compound-induced muscle toxicity have observed that this compound can reduce mRNA expression levels of the CB1 receptor gene (Cnr1) in murine myoblasts. nih.govresearchgate.net While this finding is primarily in the context of muscle, another study in 6-OHDA lesioned rat brains investigated the effect of this compound on CB1 receptor density. researchgate.net The 6-OHDA lesion induced a downregulation of CB1 receptor density in several brain regions, and this compound treatment significantly ameliorated this downregulation in certain areas. researchgate.net This suggests a potential interaction or modulation of CB1 receptors by this compound in the context of neurodegeneration models. researchgate.net

Effects on Brain Isoprenoid Levels

This compound, by inhibiting HMG-CoA reductase, impacts the mevalonate (B85504) pathway, which is responsible for the production of cholesterol and non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). researchgate.netmdpi.com These isoprenoids are crucial for the post-translational modification (isoprenylation) of various proteins, including small GTPases like Rho, Rac, and Rab, which are involved in numerous cellular processes. nih.govresearchgate.netresearchgate.net Preclinical studies have shown that this compound can inhibit protein isoprenylation in the brain. nih.govresearchgate.net this compound significantly inhibited RhoA and Rab4, and Rab6 isoprenylation in vitro. nih.govresearchgate.net In vivo evidence in rats and mice treated with this compound demonstrated inhibition of isoprenylation of RhoA, Cdc42, and H-Ras in the brain. nih.govresearchgate.net Global protein farnesylation was also reduced in the brains of mice treated with this compound. nih.gov These effects on brain isoprenoid levels and subsequent protein isoprenylation are considered key mechanisms underlying the pleiotropic effects of this compound in the CNS. nih.govresearchgate.netresearchgate.net

Anti-Cancer Potentials

Preclinical studies have explored the anti-cancer properties of this compound across various malignancy models. These effects are attributed to multiple mechanisms, including the inhibition of cell proliferation, suppression of metastatic processes, modulation of matrix metalloproteinase levels, induction of mitochondrial DNA damage, and the potential to reverse drug resistance.

Inhibition of Tumor Cell Proliferation and Viability in Various Malignancy Models (e.g., Ovarian, Lung, Colon, Osteosarcoma, Bladder)

This compound has demonstrated the ability to inhibit the proliferation and reduce the viability of tumor cells in a variety of cancer types. In endometrial cancer cell lines (ECC-1 and Ishikawa) and primary endometrial cancer cells, this compound inhibited cell proliferation in a dose-dependent manner, with mean IC50 values of approximately 15 µM and 17 µM, respectively nih.gov. This was accompanied by G1 cell cycle arrest and induction of apoptosis nih.gov. Similarly, this compound significantly inhibited cellular proliferation in human ovarian cancer cell lines (Hey and SKOV3) and primary cultures of ovarian cancer cells oncotarget.com. This inhibition was also dose-dependent and led to G1 cell cycle arrest and apoptosis oncotarget.com.

Studies in mantle cell lymphoma (MCL) cell lines showed that this compound treatment inhibited over 50% of cell proliferation mdpi.com. In human breast cancer MDA-MB-231 cells, this compound inhibited proliferation in a dose-dependent manner and arrested cells in the G0/G1 phase spandidos-publications.com. This compound also effectively inhibited cell viability and proliferation in colon cancer cell lines (HCT-116 and SW620) in a dose-dependent manner nih.gov. This was evidenced by the downregulation of proliferation markers such as Ki-67 and PCNA nih.gov. In human lung cancer A549 cells, this compound inhibited survival in a dose-dependent manner and blocked cells in the G1 phase of the cell cycle researchgate.net. Furthermore, this compound inhibited osteosarcoma cell proliferation in culture and tumor growth in vivo e-century.us.

The anti-proliferative effects of this compound in these diverse cancer models are often linked to its inhibition of HMG-CoA reductase and subsequent disruption of the mevalonate pathway, which is frequently overactive in cancer cells nih.govoncotarget.com. This disruption can affect various downstream signaling pathways crucial for cell growth and survival, such as the MAPK and AKT/mTOR pathways nih.govoncotarget.com.

Here is a summary of this compound's effects on cell proliferation and viability in different cancer models:

Cancer TypeCell Lines/ModelsEffect on Proliferation/ViabilityKey Associated MechanismsSource
Endometrial CancerECC-1, Ishikawa, Primary cellsInhibited (dose-dependent)G1 arrest, Apoptosis, MAPK/AKT/mTOR modulation nih.gov
Ovarian CancerHey, SKOV3, Primary cells, Mouse modelInhibited (dose-dependent)G1 arrest, Apoptosis, MAPK/AKT/mTOR modulation, DNA damage oncotarget.com
Mantle Cell LymphomaREC-1, Z-138, JEKO-1, MINO, GRANTA-519, UPN-1, CAM xenograftInhibited (>50%)ROS-mediated death, AKT/mTOR inhibition mdpi.com
Breast CancerMDA-MB-231Inhibited (dose-dependent)G0/G1 arrest, Apoptosis, MMP-2 downregulation, NF-κB suppression spandidos-publications.com
Colon CancerHCT-116, SW620Inhibited (dose-dependent)Downregulation of Ki-67, PCNA, MMP-2, MMP-9, Bcl-2; Upregulation of Bax; Oxidative stress; Ferroptosis nih.gov
Lung CancerA549Inhibited (dose-dependent)G1 arrest, Apoptosis, MMP-9 downregulation, NF-κB suppression researchgate.net
OsteosarcomaMNNG/HOS, Xenograft modelInhibitedG0/G1 arrest, Apoptosis, MMP-2/MMP-9 downregulation, PI3K/Akt inactivation e-century.us

Suppression of Metastatic Processes (e.g., Cell Adhesion, Invasion)

This compound has also shown preclinical efficacy in suppressing key processes involved in cancer metastasis, such as cell adhesion and invasion. In endometrial cancer cells, this compound significantly inhibited cell adhesion and invasion in a dose-dependent manner nih.gov. Studies in ovarian cancer cells demonstrated that this compound reduced cell adhesion and invasion oncotarget.com.

This compound strongly decreased MCL cell migration and invasion ability in vitro and led to a consistent diminution of bone marrow and spleen metastasis in vivo in a chick embryo model mdpi.com. In MDA-MB-231 breast cancer cells, this compound decreased the protein expression of matrix metalloproteinase (MMP)-2, which is associated with invasion and metastasis spandidos-publications.com. This compound also reduced migration in colon cancer cells nih.gov. Furthermore, this compound suppressed the migration and invasion of osteosarcoma cells by downregulating the expression of MMP-2 and MMP-9 e-century.us. Preclinical studies also indicate that this compound can reduce cancer cell migration and invasion in mouse models of lung adenocarcinoma nih.gov.

Modulation of Matrix Metalloproteinase (MMP) Levels (e.g., MMP-9)

Modulation of matrix metalloproteinase (MMP) levels is another mechanism through which this compound may exert its anti-cancer effects, particularly in suppressing invasion and metastasis. MMPs are enzymes that degrade the extracellular matrix, facilitating tumor cell migration and invasion spandidos-publications.com.

This compound has been shown to decrease the protein expression of MMP-2 in MDA-MB-231 breast cancer cells spandidos-publications.com. In human lung cancer A549 cells, this compound suppressed MMP-9 protein expression researchgate.net. Downregulation of MMP-2 and MMP-9 has been suggested to be responsible for this compound-induced invasive suppression in osteosarcoma cells e-century.us. In colon cancer cells, this compound treatment led to the downregulation of MMP2 and MMP9 nih.gov.

Mitochondrial DNA Damage in Cancer Cells

This compound has been observed to induce mitochondrial DNA (mtDNA) damage in cancer cells, contributing to its anti-tumorigenic effects. In endometrial cancer cells, this compound induced DNA damage in a dose-dependent manner, and this increase in DNA damage might be involved in its anti-tumorigenic effects nih.gov. Similarly, this compound caused mitochondrial DNA damage in human ovarian cancer cell lines, which was associated with increased intracellular reactive oxygen species (ROS) levels oncotarget.com. Oxidative stress and subsequent mitochondrial DNA damage are suggested to be potential mediators of the apoptotic effect induced by this compound in endometrial cancer cells nih.gov.

Reversal of Drug Resistance (e.g., TKIs)

Preclinical research suggests that this compound may have a role in overcoming drug resistance in cancer, particularly to tyrosine kinase inhibitors (TKIs). Studies using patient-derived, oncogene-driven lung adenocarcinoma (LUAD) models have shown that this compound can overcome resistance to various TKIs, including EGFR, ALK, and HER2 TKIs, and enhance their anticancer activity nih.gov. In these models, the combination of this compound and TKIs demonstrated favorable tumor inhibitory effects nih.gov. This compound potentiated TKI functions in LUAD cell lines and overcame resistance in patients' primary tumor cells in vitro nih.gov. The addition of this compound to TKI treatment in an osimertinib-resistant LUAD patient-derived xenograft model resulted in a greater reduction in tumor volume than this compound alone nih.govresearchgate.net. This effect may involve the downregulation of proliferation, migration, and invasion-related pathways, as well as integrin signaling pathways nih.govresearchgate.net.

Bone Metabolism Modulation

Beyond its effects on lipid lowering and potential anti-cancer activities, preclinical studies have also explored the influence of this compound on bone metabolism. This includes its potential to promote bone formation and inhibit bone resorption.

This compound appears to play a role in bone regeneration by directly participating in osteoblast activation and osteoclast inhibition nih.gov. It has been demonstrated to stimulate bone formation significantly in in vitro studies nih.gov. This compound can induce the expression of bone morphogenetic protein-2 (BMP-2), which promotes bone formation nih.govmdpi.com. It also activates Smad3, a mediator of TGF-β signaling crucial for maintaining bone mass by inhibiting osteoblast apoptosis and fostering bone formation dovepress.comnih.gov.

Furthermore, statins, including this compound, can modulate the osteoprotegerin (OPG)/receptor activator of nuclear factor-kappa beta ligand (RANKL)/RANK system, a key regulator of osteoclastogenesis dovepress.comnih.gov. By upregulating OPG expression and downregulating RANKL expression, this compound can consequently inhibit osteoclast formation and activity dovepress.comnih.gov. This compound has also been shown to suppress apoptosis in osteoblastic cells through the TGF-β Smad3 pathway dovepress.comreumatologiaclinica.org. Additionally, this compound may promote neovascularization by increasing the expression of vascular endothelial growth factor (VEGF), which is important for bone tissue reconstruction nih.govnih.gov.

Osteogenesis Promotion: Osteoblast Activity and Differentiation

Preclinical studies indicate that this compound promotes osteoblast viability and differentiation, key processes in bone formation. It has been shown to enhance alkaline phosphatase (ALP) activity and mineralization in osteoblastic cells in a dose- and time-dependent manner. nih.govroyalsocietypublishing.orgjscholaronline.org This stimulatory effect has been observed at relatively low concentrations. nih.gov this compound increases the expression of genes crucial for osteoblast differentiation and function. capes.gov.brnih.gov

Inhibition of Osteoclastogenesis and Bone Resorption

This compound also plays a role in inhibiting bone resorption by modulating osteoclast activity and differentiation. Osteoclasts are responsible for breaking down bone tissue, and their excessive activity contributes to bone loss. Studies have shown that this compound can suppress osteoclastogenesis induced by factors like RANKL. nih.govdovepress.com This inhibition contributes to the preservation of bone mass. portlandpress.com this compound's effect on osteoclastogenesis may involve regulating pathways such as NF-κB activation. nih.govportlandpress.com

Stimulation of Bone Morphogenetic Protein-2 (BMP-2) and Vascular Endothelial Growth Factor (VEGF) Expression

A significant mechanism through which this compound promotes osteogenesis is by stimulating the expression of anabolic factors like Bone Morphogenetic Protein-2 (BMP-2) and Vascular Endothelial Growth Factor (VEGF). nih.govbioscientifica.comresearchgate.netscielo.brscielo.br BMP-2 is a potent growth factor that induces osteoblast differentiation and bone formation. portlandpress.comscielo.brmdpi.com VEGF is crucial for angiogenesis, the formation of new blood vessels, which is closely linked to osteogenesis and bone tissue reconstruction. nih.govmdpi.com this compound has been shown to increase the mRNA and protein levels of BMP-2 and VEGF in osteoblastic cells. nih.govnih.govnih.gov

Regulation of Osteoprotegerin/RANKL/RANK Signaling Pathway

The balance between bone formation and resorption is tightly regulated by the OPG/RANKL/RANK signaling pathway. RANKL, expressed on osteoblasts, binds to RANK on osteoclast precursors, promoting osteoclast differentiation and activity. Osteoprotegerin (OPG), a soluble receptor produced by osteoblasts, acts as a decoy receptor for RANKL, inhibiting osteoclastogenesis. mdpi.commdpi.com this compound has been shown to modulate this pathway by increasing the expression of OPG mRNA and decreasing the expression of RANKL mRNA in bone cell cultures, thereby shifting the balance towards reduced bone resorption. mdpi.comreumatologiaclinica.orgnih.gov

Involvement of SMAD Family Proteins (e.g., Smad3)

SMAD proteins are intracellular mediators that play a key role in signaling pathways, including those initiated by transforming growth factor-beta (TGF-β), which is involved in bone formation. This compound has been linked to the regulation of SMAD proteins, particularly Smad3. dovepress.combioscientifica.commdpi.com Studies suggest that this compound can enhance the expression of Smad proteins, such as Smad1, 2, and 3, which may be involved in augmenting BMP-induced signaling during osteoblast differentiation. bioscientifica.com Activating the TGFβ/Smad3 pathway can protect osteoblasts against apoptosis and promote new bone tissue formation. portlandpress.commdpi.com

Promotion of Mineralization and Extracellular Matrix Protein Synthesis (e.g., Alkaline Phosphatase, Bone Sialoprotein, Osteocalcin (B1147995), Type I Collagen)

This compound promotes the mineralization of the extracellular matrix, a crucial step in bone formation. nih.govroyalsocietypublishing.orgmdpi.com This effect is accompanied by the increased synthesis and expression of key extracellular matrix proteins produced by osteoblasts. These include Alkaline Phosphatase (ALP), which is an early marker of osteoblast differentiation, Bone Sialoprotein, Osteocalcin (OCN), and Type I Collagen. capes.gov.brnih.govmedicinaoral.comscielo.brresearchgate.net Studies have demonstrated that this compound treatment leads to enhanced ALP activity and increased mRNA expression levels of these proteins. nih.govjscholaronline.orgcapes.gov.brnih.gov

Data Table: Effects of this compound on Osteogenesis Markers (Preclinical Studies)

MarkerEffect of this compound (Preclinical)References
Osteoblast ViabilityIncreased royalsocietypublishing.orgcapes.gov.br
Osteoblast DifferentiationPromoted nih.govroyalsocietypublishing.orgcapes.gov.brnih.govbioscientifica.commdpi.com
Alkaline Phosphatase (ALP) ActivityEnhanced nih.govroyalsocietypublishing.orgjscholaronline.orgcapes.gov.brbioscientifica.com
MineralizationStimulated nih.govroyalsocietypublishing.orgjscholaronline.orgnih.govmdpi.commedicinaoral.comnih.gov
BMP-2 ExpressionIncreased nih.govcapes.gov.brnih.govbioscientifica.comresearchgate.netscielo.brscielo.brmdpi.comnih.govmdpi.comnih.govspandidos-publications.comresearchgate.netdovepress.comipinnovative.com
VEGF ExpressionIncreased nih.govbioscientifica.comresearchgate.netscielo.brscielo.brmdpi.comnih.govmdpi.commedicinaoral.comresearchgate.netnih.govspandidos-publications.com
OPG mRNA ExpressionIncreased mdpi.comreumatologiaclinica.orgnih.gov
RANKL mRNA ExpressionDecreased mdpi.comreumatologiaclinica.orgnih.gov
Smad Protein Expression (e.g., Smad1, 2, 3)Enhanced dovepress.comportlandpress.combioscientifica.comreumatologiaclinica.org
Bone Sialoprotein ExpressionIncreased capes.gov.brnih.govmedicinaoral.comscielo.brresearchgate.net
Osteocalcin (OCN) ExpressionIncreased jscholaronline.orgnih.govmedicinaoral.comresearchgate.net
Type I Collagen ExpressionIncreased nih.govcapes.gov.brnih.govmedicinaoral.comscielo.brresearchgate.net

Renal Protective Mechanisms

Beyond its effects on bone, preclinical studies have also explored the renal protective mechanisms of this compound. These effects are often attributed to its pleiotropic properties, independent of lipid lowering. This compound has demonstrated the ability to attenuate renal injury in various experimental models. innovareacademics.innih.govmdpi.com The protective mechanisms may involve anti-inflammatory and anti-oxidant effects. innovareacademics.inmdpi.comiiarjournals.orgnih.gov this compound has been shown to reduce pro-inflammatory cytokines and inhibit pathways involved in inflammation. innovareacademics.inmdpi.com Furthermore, it can induce protective enzymes like heme oxygenase-1 (HO-1), which plays a role in protecting renal tubules from oxidative stress and preventing fibrosis. iiarjournals.orgnih.gov this compound may also protect against tubular cell apoptosis, a key factor in acute kidney injury. mdpi.com

Attenuation of Renal Inflammation and Oxidative Stress in Kidney Injury Models (e.g., Diabetic Nephropathy, Sepsis-Associated AKI, Drug-Induced Nephrotoxicity)

Preclinical studies have demonstrated that this compound can mitigate renal inflammation and oxidative stress in various models of kidney injury. In models of diabetic nephropathy (DN), this compound has been shown to ameliorate renal pathology by attenuating oxidative damage and inflammatory responses. mdpi.comnih.gov This protective effect is linked to the activation of the farnesoid X receptor (FXR) and the Nrf2/HO-1 signaling axis. nih.gov this compound effectively suppressed Keap1 expression and upregulated FXR, Nrf2, and HO-1, enhancing antioxidant defenses in diabetic rats. nih.gov

In sepsis-associated acute kidney injury (AKI), this compound preconditioning in rats attenuated renal dysfunction and decreased the release of oxidative metabolites, showing a favorable impact on AKI severity and survival. scielo.br this compound treatment in septic animals significantly reduced serum creatinine (B1669602) levels and increased creatinine clearance, while maintaining urine output compared to untreated septic animals. scielo.br The pathogenesis of sepsis-induced AKI involves a pro-inflammatory response, including the secretion of cytokines and reactive oxygen species (ROS), leading to hemodynamic alterations in kidney microcirculation, tissue hypoxia, and renal ischemia. scielo.br this compound has been shown to have a systemic anti-inflammatory effect in sepsis-induced AKI. nih.govnih.gov

This compound has also shown potential protective effects against drug-induced nephrotoxicity in animal models, including those induced by gentamicin, cisplatin, and cyclosporine. researchgate.net Oxidative stress plays a significant role in the pathogenesis of drug-induced nephrotoxicity, contributing to acute tubular necrosis (ATN) by activating inflammatory responses and promoting inflammatory cell accumulation. mdpi.comresearchgate.net this compound's anti-inflammatory and antioxidant properties are thought to contribute to its protective effects in these models. researchgate.netfrontierspartnerships.orgjapsonline.com For instance, in a cisplatin-induced nephrotoxicity model in rats, this compound improved kidney function and reduced inflammatory mediators. japsonline.com

Table 1: Preclinical Effects of this compound on Renal Inflammation and Oxidative Stress

Kidney Injury ModelKey FindingsRelevant MechanismsSource
Diabetic NephropathyAttenuation of oxidative damage and inflammation, amelioration of renal pathology.Activation of FXR and Nrf2/HO-1 signaling, suppressed Keap1, upregulated FXR, Nrf2, HO-1. mdpi.comnih.gov
Sepsis-Associated AKIAttenuated renal dysfunction, decreased oxidative metabolites, improved survival, systemic anti-inflammation.Reduction of ROS, anti-inflammatory effects, improved creatinine clearance. scielo.brscielo.brnih.govnih.gov
Cisplatin-Induced NephrotoxicityImproved kidney function, reduced inflammatory mediators.Anti-inflammatory and antioxidant properties. japsonline.com

Suppression of Tubular Cell Apoptosis and Upregulation of Cell-Survival Molecules (e.g., Bcl-XL, Survivin)

This compound has demonstrated the ability to suppress apoptosis in renal tubular cells and upregulate cell-survival molecules in preclinical models of kidney injury. In endotoxin (B1171834) (lipopolysaccharide, LPS)-induced AKI, this compound dose-dependently attenuated tubular apoptosis, evidenced by a decrease in cytochrome C and caspase-3 expression. nih.gov Conversely, this compound induced a significant increase in the expression of anti-apoptotic proteins Bcl-XL and survivin in tubular cells. nih.gov These findings suggest that this compound's cytoprotective effects against LPS-induced tubular apoptosis are potentially mediated by the upregulation of cell-survival molecules like Bcl-XL and survivin, and the inhibition of the mitochondrial cytochrome C and downstream caspase-3 activation. nih.gov

The upregulation of Bcl-XL by this compound appears to be a potential mechanism against LPS-induced apoptosis. mdpi.com Similarly, this compound enhanced survivin expression in the alveolar epithelium and macrophages in a model of LPS-induced acute lung injury, suggesting a cell-protective mechanism against injury. mdpi.comresearchgate.net Studies in hepatocytes and lymphocytes also showed that this compound enhanced the expression of Bcl-XL and survivin in LPS-induced inflammation, contributing to anti-apoptotic effects. nih.govresearchgate.net

Table 2: this compound's Impact on Tubular Cell Apoptosis and Survival Molecules

Injury ModelEffect on Apoptosis Markers (e.g., Caspase-3, Cytochrome C)Effect on Cell-Survival Molecules (e.g., Bcl-XL, Survivin)Proposed MechanismSource
LPS-Induced AKI (Tubular Cells)Decreased expressionIncreased expressionUpregulation of Bcl-XL and survivin, inhibition of cytochrome C and caspase-3. nih.govmdpi.comresearchgate.net
LPS-Induced Injury (Hepatocytes, Lymphocytes)Decreased caspase-3 cleavage, reduced apoptotic index.Increased expressionUpregulation of Bcl-XL and survivin, associated with NF-κB/p65 activation. nih.govresearchgate.net

Anti-fibrotic Effects (e.g., TGF-β Signaling)

This compound has exhibited anti-fibrotic effects in various preclinical models, partly through modulating TGF-β signaling. Transforming Growth Factor-beta (TGF-β) is a key mediator in the development of renal fibrosis. mdpi.complos.org this compound has been shown to attenuate renal fibrosis in experimental renovascular disease. nih.gov In this model, this compound upregulated inhibitors of TGF-β signaling, attenuated epithelial-to-mesenchymal transition (EMT), and reduced renal fibrosis. nih.gov this compound did not affect Smad2/3 expression but increased the expression of hepatocyte growth factor, bone morphogenetic factor-7, and Smad7, which are inhibitors of TGF-β signaling. nih.gov

In models of subdermal fibrosis, this compound effectively suppressed the expression of fibrosis-related proteins, including connective tissue growth factor (CTGF) and α-smooth muscle actin (α-SMA), which are downstream targets of TGF-β signaling and markers of myofibroblast activation. mdpi.com While direct detection of this compound's effect on TGF-β expression can be challenging, studies suggest it may directly inhibit TGF-β expression or participate in regulating its pathways. mdpi.com this compound has also been found to inhibit TGF-β-induced Smad2/3 activity. mdpi.com Furthermore, this compound can reduce connective tissue growth factor and TGF-β in lung fibroblasts through the inhibition of Rho signaling. researchgate.net

Table 3: this compound's Anti-fibrotic Effects and Modulation of TGF-β Signaling

Fibrosis ModelEffect on Fibrosis Markers (e.g., Collagen, α-SMA, CTGF)Effect on TGF-β Signaling ComponentsSource
Experimental Renovascular DiseaseDecreased renal fibrosis, attenuated EMT.Upregulated inhibitors of TGF-β signaling (HGF, BMP-7, Smad7). nih.gov
Subdermal FibrosisSuppressed CTGF and α-SMA expression.Potential inhibition of TGF-β expression or regulation of its pathways, inhibition of TGF-β-induced Smad2/3 activity. mdpi.com
Lung Fibrosis (in vitro)Reduced CTGF and TGF-β.Inhibition of Rho signaling. researchgate.net

Impact on Renal Vasculature and Reversal of Tubular Hypoxia

Preclinical studies indicate that this compound can positively impact renal vasculature and help reverse tubular hypoxia, particularly in the context of sepsis-induced AKI. This compound significantly improved sepsis-induced mortality and AKI in elderly mice by exerting direct effects on the renal vasculature and reversing CLP-induced reduction of intrarenal microvascular perfusion and renal tubular hypoxia. nih.govnih.gov this compound also helped restore CLP-induced renal vascular protein leak towards normal. nih.gov

The renoprotective effect of statins, including this compound, in conditions like acute coronary syndrome undergoing percutaneous coronary intervention, may involve mechanisms such as reducing renal vascular permeability and tubular hypoxic injury. nih.gov In atherosclerotic renovascular disease in pigs, this compound improved renal blood flow response to endothelium-dependent challenge. nih.gov The kidney medulla normally functions at near-hypoxic levels, and in renovascular disease, it may be protected by maintaining tissue perfusion relative to cortical blood flow. ahajournals.org However, chronic renovascular disease can lead to renal atrophy, inflammation, and hypoxia. ahajournals.org this compound supplementation has been shown to attenuate poststenotic kidney microvascular remodeling and renal endothelial progenitor cell apoptosis in swine renovascular disease, highlighting its capacity to preserve renal repair mechanisms. ahajournals.org

Table 4: this compound's Impact on Renal Vasculature and Tubular Hypoxia

ConditionEffect on Renal VasculatureEffect on Tubular HypoxiaSource
Sepsis-Induced AKIReversed reduced intrarenal microvascular perfusion, restored vascular protein leak.Reversed tubular hypoxia. nih.govnih.gov
Renovascular Disease (Swine)Improved renal blood flow response, attenuated microvascular remodeling.Potentially helps preserve renal repair mechanisms in the context of hypoxia. nih.govahajournals.org

Modulation of ADAMTS13 Expression in Podocytes and Prevention of Renal Fibrosis

This compound has been shown to modulate the expression of ADAMTS13 in podocytes, which may contribute to its protective effects in the kidney, including the prevention of renal fibrosis. ADAMTS13 is a disintegrin and metalloproteinase with a thrombospondin type 1 motif, member 13. It is primarily known for cleaving von Willebrand factor, but it is also expressed in various cells, including kidney podocytes. nih.gov

In conditionally immortalized mouse podocyte cell lines, this compound significantly upregulated the expression levels of ADAMTS13 mRNA and protein in a dose-dependent manner. nih.gov this compound was also able to reverse the inhibitory effect of IL-6 on ADAMTS13 expression in podocytes. nih.gov This modulation of ADAMTS13 expression by this compound in podocytes likely contributes to its antithrombotic properties. nih.gov While the direct link between increased ADAMTS13 in podocytes and the prevention of renal fibrosis is still an area of research, podocyte damage and loss are involved in the progression of renal fibrosis in glomerular diseases. plos.org Modulation of proteins within podocytes, such as ADAMTS13, could potentially influence pathways contributing to fibrosis.

Table 5: this compound's Effect on ADAMTS13 Expression in Podocytes

Cell TypeEffect on ADAMTS13 Expression (mRNA and Protein)Effect on Cytokine-Mediated ADAMTS13 InhibitionSource
Mouse PodocytesSignificantly upregulated (dose-dependent)Reversed inhibition by IL-6 nih.gov

Antimicrobial Activity

Beyond its effects on mammalian systems, preclinical studies have also explored the antimicrobial activity of this compound.

Inhibition of Bacterial Protein Expression (e.g., Toxins, Chaperone, Ribosomal Proteins)

This compound has demonstrated widespread antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net Its antimicrobial effects occur through targeting multiple biosynthetic pathways and cellular functions in bacteria. mdpi.comresearchgate.net

Proteomics and macromolecular synthesis analyses have revealed that this compound inhibits multiple biosynthetic pathways and cellular processes in bacteria, including selective interference of bacterial protein synthesis. nih.gov this compound inhibits the expression of bacterial proteins, including toxins, chaperone proteins, and ribosomal proteins. mdpi.comresearchgate.net This property appears to contribute to this compound's ability to suppress the production of key S. aureus toxins, such as α-hemolysin and Panton-Valentine leucocidin, which impair the healing of infected skin wounds. nih.gov In Escherichia coli, this compound has been shown to inhibit the chaperone protein DnaK, a homologue of mammalian HSP70, and alter ribosomal protein synthesis. researchgate.net

Table 6: this compound's Impact on Bacterial Protein Expression

Bacterial Target/ProteinEffect of this compoundBacterial SpeciesSource
Toxins (α-hemolysin, PVL)Inhibition of productionStaphylococcus aureus (including MRSA) mdpi.comresearchgate.netnih.gov
Chaperone protein (DnaK)InhibitionEscherichia coli researchgate.net
Ribosomal proteinsInhibition of expressionVarious Gram-positive and Gram-negative bacteria mdpi.comresearchgate.net

Reduction of Biofilm Formation

Preclinical research has demonstrated that this compound possesses the ability to reduce the formation of bacterial biofilms. Biofilms are complex microbial communities encased in an extracellular matrix, contributing significantly to bacterial persistence and resistance to antimicrobial agents. Studies have shown this compound's activity against biofilms formed by various bacterial species, including Staphylococcus aureus and Porphyromonas gingivalis nih.govnih.govmdpi.com.

This compound has been observed to inhibit both the adhesion and formation of S. aureus biofilms at various concentrations nih.govresearchgate.net. Furthermore, it has shown the capacity to act against mature S. aureus biofilms, leading to a reduction in cell viability and extracellular polysaccharide production nih.govresearchgate.net. The antibiofilm activity of this compound against S. aureus appears to be more pronounced compared to other statins like pravastatin or atorvastatin mdpi.com.

Against multispecies oral biofilms, this compound has been found to significantly decrease the presence of Porphyromonas gingivalis. This effect was particularly notable in developing biofilms compared to established ones nih.gov. This compound, along with lovastatin (B1675250), has also been shown to inhibit Bacillus subtilis biofilm formation by interfering with the aggregation and amyloid formation of key extracellular matrix proteins, TasA and TapA acs.org. This suggests a target-specific mode of action for their antibiofilm activity acs.org.

Interactive Table 1: Preclinical Effects of this compound on Biofilm Formation

Bacterial SpeciesEffect on Biofilm FormationNotesSource
Staphylococcus aureusInhibits adhesion and formation; reduces viability in mature biofilmsMore pronounced effect than pravastatin or atorvastatin. nih.govmdpi.com
Porphyromonas gingivalisSignificantly decreases presence in multispecies biofilmsEffect more notable on developing biofilms. nih.gov
Bacillus subtilisInhibits formation; can disintegrate preformed biofilmsInterferes with TasA-TapA aggregation and amyloid formation. acs.org
Streptococcus oralisInhibits formation (especially in combination with silver nanoparticles)Combination showed greater effect than this compound alone. mdpi.com

Inactivation of Drug Efflux Pumps

Bacterial efflux pumps are membrane proteins that transport various compounds, including antibiotics, out of the bacterial cell, contributing significantly to multidrug resistance frontiersin.orgnih.gov. Preclinical studies suggest that this compound may play a role in inactivating or modulating the function of these efflux pumps mdpi.comnih.gov.

Research indicates that statins, including this compound, might modulate the functions of bacterial efflux pumps, thereby affecting bacterial susceptibility to antibiotics nih.gov. While the affinity of statins for bacterial enzymes is generally lower than for human reductase, studies have shown that statin treatment can increase the susceptibility of bacteria to a range of antibiotics, such as β-lactams, fluoroquinolones, and aminoglycosides nih.gov. This compound has been reported to inactivate drug efflux pumps mdpi.com. The exact mechanisms by which this compound affects bacterial efflux pumps require further clarification nih.gov.

Activity against Specific Bacterial Strains (e.g., MRSA)

This compound has demonstrated preclinical antibacterial activity against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) nih.govmdpi.comresearchgate.netnih.gov. This activity is particularly relevant given the increasing challenge of antibiotic resistance.

Studies have shown that this compound exhibits antibacterial activity against clinical isolates and reference strains of both methicillin-sensitive S. aureus (MSSA) and MRSA nih.govresearchgate.net. This compound was found to be effective against all tested strains of S. aureus nih.gov. Its activity against MRSA has been observed in various studies, highlighting its potential as a topical antibacterial agent researchgate.netnih.gov. This compound's antibacterial effects against S. aureus may involve the inhibition of multiple biosynthetic pathways and cellular processes, including selective interference with bacterial protein synthesis nih.gov. Additionally, this compound appears to suppress the production of key MRSA toxins, such as α-hemolysin and Panton-Valentine leucocidin, which are known to impair the healing of infected skin wounds researchgate.netnih.gov. In a murine model of MRSA skin infection, this compound treatment significantly reduced the bacterial burden and inflammatory cytokines in infected wounds researchgate.netnih.gov.

Interactive Table 2: Preclinical Activity of this compound against Bacterial Strains

Bacterial StrainObserved ActivityNotesSource
Staphylococcus aureus (MSSA and MRSA)Inhibits growth; reduces bacterial burden in infection models; suppresses toxin productionActivity observed against clinical isolates and reference strains; potential topical application. nih.govresearchgate.netnih.gov
Pseudomonas aeruginosaLimited or no direct activity in some studiesActivity observed when combined with agents permeabilizing the outer membrane. nih.govnih.gov
Escherichia coliLimited or no direct activity in some studiesActivity observed when combined with agents permeabilizing the outer membrane. nih.govnih.gov
Enterococcus faecalisLimited or no direct activity in some studiesSynergistic effects observed in combination with other agents. nih.govmdpi.com

Inhibition of Viral Replication (e.g., SARS-CoV-2)

Preclinical investigations have explored the potential of this compound to inhibit the replication of certain viruses, including SARS-CoV-2, the virus responsible for COVID-19 nih.govfrontiersin.orgmdpi.com.

Studies have provided experimental evidence of this compound's protective effects against SARS-CoV-2 infection in both in vitro and in vivo models nih.govfrontiersin.org. Treatment with this compound significantly reduced viral replication and lung damage in a transgenic mouse model, delaying SARS-CoV-2-associated physiopathology and mortality nih.govfrontiersin.org. This compound also downregulated the inflammatory response triggered by SARS-CoV-2 infection in various human cell types nih.govfrontiersin.org. The mechanism by which this compound affects SARS-CoV-2 infection may involve the displacement of the ACE2 receptor from cell membrane lipid rafts, which are utilized by the virus for cell entry nih.govfrontiersin.orgmdpi.comfrontiersin.org. This compound has been shown to inhibit virus adsorption and entry nih.gov. While this compound treatment reduced viral replication in cells pre-treated with the compound, post-treatment did not show the same inhibitory effect on replication frontiersin.orgnih.gov. This compound has also demonstrated the ability to inhibit infection by other coronaviruses, such as OC43, in human endothelial cells researchgate.netmedrxiv.org.

Interactive Table 3: Preclinical Effects of this compound on Viral Replication

Virus StrainObserved Effect on ReplicationNotesSource
SARS-CoV-2Significantly reduced viral replication in vivo and in vitro; inhibits virus entry and adsorptionDownregulates inflammatory response; may involve displacement of ACE2 from lipid rafts; pre-treatment more effective than post-treatment. nih.govfrontiersin.orgfrontiersin.orgnih.gov
Human coronavirus OC43Inhibits infection in human endothelial cellsDemonstrated in in vitro studies. researchgate.netmedrxiv.org
Human Cytomegalovirus (HCMV)Dose-dependently reduces viral titers in vitroShows comparable potency to some other statins; enhances activity of ganciclovir. uzh.ch

Mitochondrial Biology and Simvastatin Interactions

Direct Effects on Mitochondrial Respiratory Chain Complexes (e.g., Complex I, Complex III, ATP Synthase)

Studies have shown that simvastatin (B1681759) can directly inhibit the activity of mitochondrial respiratory chain complexes. In isolated rat brain mitochondria, this compound has been observed to dose-dependently inhibit the activity of Complex I, Complex III, and ATP synthase mdpi.comnih.govresearchgate.netnih.govresearchgate.net. Specifically, enzymatic activity measurements in rat brain mitochondrial lysate indicated that this compound could inhibit Complex I and ATP synthase activity by approximately 35-40% at a concentration of 200 µM, while Complex II activity remained unchanged researchgate.net. Inhibition of Complex III activity by this compound has also been observed in isolated bovine heart mitochondria, specifically at the Q₀ site, although this was noted for this compound lactone rather than the acid form mdpi.com. In vitro experiments using isolated mitochondria have demonstrated that this compound decreases the activities of all complexes of the electron transport system and inhibits State 3 respiration cuni.cz. In C2C12 myoblasts, this compound lactone significantly reduced respiratory capacity and acted as a strong inhibitor of mitochondrial Complex III activity, showing up to 84% inhibition nih.gov. This Complex III inhibition was also confirmed in muscle tissue of patients experiencing statin-induced myopathies, where enzyme activity was reduced by 18% nih.gov.

Impact on Mitochondrial Membrane Potential and Bioenergetics (e.g., Oxidative Phosphorylation Efficiency, Respiratory Rate)

This compound treatment can disrupt mitochondrial membrane potential and impair bioenergetic function. Studies in isolated rat brain mitochondria have shown that this compound dose-dependently decreases mitochondrial membrane potential mdpi.comnih.govresearchgate.netnih.gov. Under phosphorylating conditions, an increase in membrane potential was initially observed at lower this compound concentrations (up to 50 µM), followed by a gradual inhibition at higher concentrations (above 50 µM) nih.gov. In SH-SY5Y neuronal cells, this compound treatment resulted in a dose-dependent decrease in mitochondrial membrane potential, as measured by TMRM fluorescence tandfonline.comljmu.ac.uk. Treatment with 1 µM this compound caused a significant decrease of 4.54%, while 2 µM this compound resulted in a more pronounced reduction of 11.41% compared to control cells tandfonline.comljmu.ac.uk. When normalized to mitochondrial mass, the 2 µM treatment caused a significant decrease of 10.48% ljmu.ac.uk. This selective effect on membrane potential without significant changes in mitochondrial mass suggests that this compound primarily compromises mitochondrial bioenergetics rather than mitochondrial content tandfonline.comljmu.ac.uk.

This compound also affects oxidative phosphorylation efficiency and respiratory rate. In isolated rat brain mitochondria, this compound has been shown to reduce mitochondrial coupling parameters, including the ADP/O ratio and the respiratory control ratio, thereby decreasing oxidative phosphorylation efficiency mdpi.comnih.govresearchgate.netnih.gov. A progressive decrease in respiratory rates (up to ~70–80%) was observed with increasing concentrations of this compound in uncoupled and phosphorylating mitochondria using Complex I or Complex II substrates mdpi.com. In vitro experiments have shown a significant inhibitory effect of this compound on mitochondrial respiration, with IC₅₀ values of 24.0 µM for Complex I-linked respiration, 31.3 µM for Complex II-linked respiration, and 42.9 µM for Complex IV-linked respiration in isolated brain mitochondria cuni.czcuni.cz. However, the concentrations required for this inhibition were found to be much higher than those typically achieved with standard therapeutic dosing cuni.cz. In patients treated with statins, impairment of mitochondrial respiration, particularly involving Complex I, has been reported cuni.czcas.cz. Decreased maximal capacity of mitochondrial oxidative phosphorylation has also been observed in this compound-treated patients cuni.czcas.cz. In skeletal muscle from this compound-treated patients, OXPHOS capacity with Complex I-linked substrates alone was not different compared to controls, but substrate sensitivity was significantly higher jacc.org. When Complex I + II-linked substrates were used (eliciting convergent electron input), a decreased maximal OXPHOS capacity was observed in this compound-treated patients compared to controls jacc.org.

Alterations in Mitochondrial Reactive Oxygen Species (ROS) Production

This compound can influence the production of mitochondrial reactive oxygen species (ROS). Increased mitochondrial oxidative stress following this compound treatment may occur as a consequence of impaired mitochondrial function, leading to inefficient electron transfer and increased electron leakage from the mitochondrial respiratory chain tandfonline.comljmu.ac.uk. This can augment the production of the unstable semiquinone isoform of CoQ10, a major site of ROS production tandfonline.comljmu.ac.uk. Studies have shown that this compound can increase ROS formation in isolated rat brain mitochondria in a dose-dependent manner mdpi.comnih.govresearchgate.netnih.gov. In SH-SY5Y neuronal cells, this compound-induced neurotoxicity was associated with increased oxidative stress tandfonline.comljmu.ac.uk.

However, some studies present contrasting findings regarding this compound's effect on ROS production. In diabetic rats, this compound significantly decreased diabetes-induced mitochondrial ROS production in retinal vascular cells diabetesjournals.org. In HL-1 cardiac myocytes, this compound administration surprisingly decreased ROS production, an effect that was reversed by co-administration of CoQ10 researchgate.net. This suggests a complex and context-dependent effect of this compound on mitochondrial ROS.

Modulation of Coenzyme Q10 Levels and its Implications

This compound, by inhibiting HMG-CoA reductase in the mevalonate (B85504) pathway, can reduce the synthesis of coenzyme Q10 (CoQ10), as CoQ10 is also a product of this pathway nih.govjacc.orgnih.govosti.gov. Reduced CoQ10 levels can lead to mitochondrial dysfunction, as CoQ10 is an essential electron carrier in the mitochondrial electron transport chain nih.govjacc.orgnih.govosti.govoup.comunmc.edu.

Studies have shown that this compound treatment can decrease mitochondrial CoQ10 levels. In hypercholesterolemic patients treated with this compound, the content of CoQ10 in skeletal muscle was reduced, particularly with higher doses jacc.org. A 34% decrease in neuronal CoQ10 content in SH-SY5Y cells was shown to inhibit Complex I and Complex II-III activity and intracellular ATP synthesis tandfonline.comljmu.ac.uk. In HepG2 cells, this compound decreased mitochondrial CoQ10 levels, which was associated with increased DNA oxidative damage and reduced ATP synthesis at higher concentrations nih.govosti.gov. Supplementation with CoQ10 was able to counteract these detrimental effects in HepG2 cells nih.govosti.gov.

While some studies indicate a reduction in muscle CoQ10 content with this compound, others have found no significant alteration in intramuscular CoQ10 levels in statin-treated patients, even in those experiencing myalgia oup.com. However, a decrease in plasma CoQ10 levels is frequently observed, which may be largely attributed to the reduction of circulating lipoproteins that transport CoQ10 nih.gov.

Effects on Mitochondrial Calcium Homeostasis

Statins, including this compound, may also interfere with mitochondrial calcium homeostasis nih.govresearchgate.netresearchgate.net. Dysregulation of Ca²⁺ metabolism has been listed as one of the effects of statins on mitochondrial function nih.govresearchgate.net. An increase in cytosolic calcium has been suggested as one of the factors that, along with other effects, could induce apoptosis researchgate.net. Studies have indicated that the higher inhibitory effect of atorvastatin (B1662188) compared to this compound on isolated brain mitochondria might be related to the presence of calcium ions in the atorvastatin molecule, potentially leading to disturbances in mitochondrial calcium homeostasis mdpi.comnih.govresearchgate.netnih.gov.

Mitochondrial DNA Content Modulation

The impact of this compound on mitochondrial DNA (mtDNA) content has been investigated. Some studies suggest that this compound can lead to reduced mitochondrial DNA tandfonline.comljmu.ac.ukoup.com. Inhibition of CoQ10 synthesis by statins, resulting from their effect on the mevalonate pathway, has been linked to mitochondrial dysfunction, including reduced mitochondrial DNA tandfonline.comljmu.ac.uk. A significant reduction in the mtDNA/nuclear DNA ratio was observed after 8 weeks of treatment with 80 mg/day this compound nih.gov. This finding suggested a major impact of this compound on mitochondrial depletion, potentially due to its lipophilicity nih.gov. Changes in the mtDNA/nuclear DNA ratio were found to be strongly associated with muscle CoQ10 concentration nih.gov. However, another study in hypercholesterolemic patients treated with this compound found that mitochondrial content, estimated by citrate (B86180) synthase activity and mitochondrial DNA content, was reduced only when a lipophilic statin like this compound was used jacc.org. In contrast, a different study found that this compound did not significantly affect mtDNA content in skeletal muscles of mice nih.gov.

Uncoupling Protein 3 (UCP3) Expression and Beta-Oxidation Efficiency

This compound has been shown to affect the expression of Uncoupling Protein 3 (UCP3) and potentially influence beta-oxidation efficiency. A decrease in UCP3 expression and a reduction in beta-oxidation efficiency have been listed among the effects of statins on mitochondrial function nih.govresearchgate.netresearchgate.net. Insulin-resistant patients have been reported to have reduced UCP3 content in skeletal muscle, and reduced UCP3 content was also found in this compound-treated patients in one study jacc.org. UCP3 has been suggested to play a role in regulating fatty acid transport and metabolism, and its expression increases during periods of elevated fatty acid oxidation diabetesjournals.org. Statins competitively inhibit HMG-CoA reductase, which is required for the beta-oxidation of fatty acids that occurs in the mitochondria researchgate.net. This inhibition has been linked to altered mitochondrial function, including effects on beta-oxidation efficiency nih.govresearchgate.netresearchgate.net.

Pharmacogenomics and Drug Interaction Mechanisms of Simvastatin

Genetic Polymorphisms Influencing Simvastatin (B1681759) Mechanistic Response

Genetic variations significantly contribute to inter-individual variability in this compound response and the risk of adverse effects. The most extensively studied gene in this context is SLCO1B1, which encodes the organic anion-transporting polypeptide 1B1 (OATP1B1). oup.comfrontiersin.orgjppres.com OATP1B1 is a hepatic uptake transporter located on the basolateral membrane of hepatocytes, playing a crucial role in the transport of this compound acid from the portal circulation into the liver, its primary site of action. jppres.comnih.govnih.gov

Polymorphisms in SLCO1B1 can alter the function of the OATP1B1 transporter, thereby impacting the systemic exposure to this compound and its active metabolite. oup.comnih.gov The single nucleotide polymorphism (SNP) rs4149056, a c.521T>C variant in SLCO1B1, is strongly associated with reduced OATP1B1 transporter activity. oup.comjppres.comnih.govnih.govnih.gov Carriers of the c.521CC genotype exhibit significantly increased plasma concentrations of this compound acid compared to individuals with the c.521TT genotype. drugbank.comoup.comjppres.com Studies have shown that individuals homozygous for the 521CC allele can have this compound plasma concentrations increased by an average of 3.2-fold compared to homozygous 521TT individuals. drugbank.com This reduced hepatic uptake leads to higher systemic exposure, which is linked to an increased risk of this compound-induced myopathy. drugbank.comoup.comjppres.comnih.gov

Other SLCO1B1 variants, such as rs11045819 (Pro155Thr) and rs34671512 (Leu643Phe), have been associated with decreased systemic exposure to this compound acid, suggesting increased transporter function. oup.com

Beyond SLCO1B1, polymorphisms in other genes encoding drug-metabolizing enzymes and transporters, including CYP3A4/5, ABCB1 (encoding P-glycoprotein), ABCC2, and ABCG2 (encoding BCRP), may also contribute to variability in this compound exposure and response. jppres.comnih.gov For instance, the CYP3A4 variant CYP3A422 (rs35599367) is associated with lower metabolic activity and increased pharmacokinetic parameters of this compound. jppres.com Polymorphisms in ABCB1 (1236T, 2677T, and 3435T) have also been linked to statin pharmacokinetic parameters and toxicity measures. dovepress.com

Table 1 summarizes key genetic polymorphisms influencing this compound pharmacokinetics.

GenePolymorphism (SNP)Effect on Transporter/Enzyme ActivityEffect on this compound Exposure (Mechanism)Reference
SLCO1B1rs4149056 (c.521T>C)Reduced OATP1B1 functionIncreased plasma concentration of this compound acid (decreased hepatic uptake) drugbank.comoup.comjppres.comnih.govnih.govnih.gov
SLCO1B1rs11045819 (Pro155Thr)Increased OATP1B1 functionDecreased systemic exposure to this compound acid oup.com
SLCO1B1rs34671512 (Leu643Phe)Increased OATP1B1 functionDecreased systemic exposure to this compound acid oup.com
CYP3A4CYP3A422 (rs35599367)Lower CYP3A4 metabolic activityIncreased pharmacokinetic parameters of this compound (reduced metabolism) jppres.com
ABCB11236T, 2677T, 3435TAltered P-glycoprotein functionLinked to changes in statin pharmacokinetic parameters (efflux transporter involvement in disposition) dovepress.com
ABCG2Various SNPsAltered BCRP functionMay affect this compound exposure (efflux transporter involvement in metabolism and elimination) nih.govsci-hub.se

Note: This table is intended to be interactive in a supporting environment, allowing for sorting and filtering.

Cytochrome P450 Enzyme System Interactions (e.g., CYP3A4, CYP2C8 Metabolism)

This compound is primarily metabolized by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP3A5 playing major roles in its oxidative metabolism in the liver. drugbank.comfrontiersin.orgdrugsporphyria.net CYP2C8 and CYP2C9 also contribute to a lesser extent. drugbank.comdrugsporphyria.net The parent lactone form and the active β-hydroxyacid form are both substrates for CYP3A4/5, undergoing hydroxylation and other metabolic transformations. drugbank.compharmgkb.org Inhibition of CYP3A4 leads to a shift in this compound metabolism, favoring the accumulation of this compound and this compound acid, which are more lipid-soluble and active. cmaj.ca

Potent inhibitors of CYP3A4 can significantly increase the plasma concentrations of this compound and its active acid metabolite, leading to an increased risk of adverse effects. nih.govconsensus.appmedsafe.govt.nz Examples of strong CYP3A4 inhibitors include itraconazole (B105839) and ritonavir. nih.gov Moderate or weak CYP3A4 inhibitors, such as verapamil (B1683045) and diltiazem, can also increase this compound levels. nih.goveuropa.eu

While CYP2C8 is involved in the metabolism of this compound acid, its role in drug interactions with this compound is less prominent compared to CYP3A4. drugbank.comdrugsporphyria.netnih.gov However, inhibitors of CYP2C8, such as gemfibrozil, can also contribute to increased this compound exposure, although the mechanism may involve both CYP inhibition and transporter modulation. nih.govnih.gov

Table 2 outlines key CYP enzyme interactions involving this compound.

CYP EnzymeRole in this compound MetabolismImpact of InhibitionExamples of Inhibitors (Impact on this compound)Reference
CYP3A4/5Primary oxidative metabolism of this compound (lactone and acid)Increased plasma concentrations of this compound and this compound acidPotent inhibitors (e.g., itraconazole, ritonavir) significantly increase levels. nih.gov Moderate/weak inhibitors (e.g., verapamil, diltiazem) also increase levels. nih.goveuropa.eu drugbank.comfrontiersin.orgdrugsporphyria.netpharmgkb.orgmedsafe.govt.nz
CYP2C8Metabolism of this compound acid (to a lesser extent)May contribute to increased this compound acid levels (often in conjunction with OATP1B1 inhibition)Gemfibrozil (mechanism involves both CYP2C8 and OATP1B1 inhibition). nih.govnih.gov drugbank.comdrugsporphyria.netnih.gov
CYP2C9Minor metabolism of this compoundLess significant impact compared to CYP3A4This compound is a weak inhibitor of CYP2C9. drugsporphyria.net drugbank.comdrugsporphyria.net

Note: This table is intended to be interactive in a supporting environment, allowing for sorting and filtering.

Transporter Protein Modulation (e.g., P-glycoprotein, Organic Anion Transporting Polypeptides OATP1B1, BCRP)

Transporter proteins play a critical role in the absorption, distribution, metabolism, and excretion of this compound. consensus.apppharmgkb.org Hepatic uptake transporters, particularly OATP1B1 (encoded by SLCO1B1), are essential for the transport of active this compound acid into hepatocytes, the site of its pharmacological action and further metabolism. nih.govnih.govnih.gov As discussed in Section 6.1, genetic polymorphisms in SLCO1B1 can significantly impact OATP1B1 function and this compound exposure. drugbank.comoup.comjppres.comnih.govnih.gov

Inhibition of OATP1B1 by co-administered drugs can reduce the hepatic uptake of this compound acid, leading to increased plasma concentrations. nih.govpharmacytimes.com Cyclosporine, for example, is a known inhibitor of OATP1B1 and other transporters, contributing to increased statin plasma concentrations. nih.govnih.gov Gemfibrozil also inhibits OATP1B1, which is a key mechanism contributing to its interaction with this compound. nih.govpharmacytimes.com

Efflux transporters, such as P-glycoprotein (P-gp, encoded by ABCB1) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2), are also involved in this compound disposition. P-gp is located in various tissues, including the gastrointestinal tract, liver, and kidneys, and can influence drug absorption and elimination. ahajournals.orgnih.gov this compound has been identified as both a substrate and an inhibitor of P-gp in in vitro studies. nih.govdrugbank.com Inhibition of P-gp could potentially increase this compound absorption and decrease its elimination, further contributing to increased systemic exposure. ahajournals.orgnih.gov

BCRP is another efflux transporter found in the intestine, liver, and other tissues, influencing drug absorption and biliary excretion. nih.govresearchgate.net While rosuvastatin (B1679574) is a well-established BCRP substrate, the role of BCRP in this compound disposition is less clear, with some evidence suggesting a minor contribution to its excretion. nih.govsci-hub.seresearchgate.net However, inhibition of BCRP by other drugs could potentially affect this compound levels. drugbank.comnih.gov

Table 3 summarizes the involvement of key transporter proteins in this compound pharmacokinetics.

Transporter ProteinGeneLocationRole in this compound DispositionImpact of Modulation (Inhibition)Reference
OATP1B1SLCO1B1Basolateral membrane of hepatocytesHepatic uptake of this compound acidReduced hepatic uptake, increased plasma concentration of this compound acid. nih.govnih.govpharmacytimes.com drugbank.comoup.comjppres.comnih.govnih.govnih.gov
P-glycoproteinABCB1Intestine, liver, kidney, blood-brain barrierMay influence absorption and elimination (substrate and inhibitor)Potential increase in absorption and decrease in elimination, leading to increased exposure. ahajournals.orgnih.govdrugbank.com nih.govahajournals.orgnih.govdrugbank.com
BCRPABCG2Intestine, liver, other tissuesMinor contribution to excretion (less clear role compared to OATP1B1)Potential impact on this compound levels, though less established than OATP1B1 inhibition. drugbank.comnih.govsci-hub.seresearchgate.net drugbank.comnih.govsci-hub.seresearchgate.net

Note: This table is intended to be interactive in a supporting environment, allowing for sorting and filtering.

Mechanistic Basis of Pharmacodynamic Interactions with Other Therapeutic Agents (e.g., Fibrates, Ezetimibe (B1671841), Colchicine)

This compound can engage in pharmacodynamic interactions with other therapeutic agents, where the combined effect on the body is greater than the sum of the individual effects. These interactions can occur even if there are no significant pharmacokinetic alterations.

Fibrates: The combination of this compound with fibrates, particularly gemfibrozil, is associated with an increased risk of myopathy. nih.govdrugs.com While pharmacokinetic interactions, such as gemfibrozil's inhibition of CYP2C8 and OATP1B1, contribute to increased this compound exposure, a pharmacodynamic interaction also plays a role. nih.govnih.govunimi.it Both statins and fibrates can independently cause myopathy, and their co-administration may result in synergistic muscle-related toxicity. nih.govahajournals.orgdrugs.com The exact pharmacodynamic mechanisms underlying this synergy are not fully elucidated but may involve combined effects on muscle cell function or metabolism.

Ezetimibe: Ezetimibe is a cholesterol absorption inhibitor that acts by blocking the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine, reducing the absorption of cholesterol. ecrjournal.comjacc.org The mechanism of action of ezetimibe is complementary to that of this compound, which inhibits cholesterol synthesis. ecrjournal.comjacc.org Combining ezetimibe with this compound results in additive effects on lowering LDL-cholesterol. ecrjournal.comjacc.org While ezetimibe does not significantly influence the activity of CYP450 enzymes, the combination with statins has been rarely associated with an increased risk of myopathy and liver enzyme elevations. ecrjournal.comdrugs.com The mechanism for this potential increased risk is not fully understood but is considered rare. drugs.com

Colchicine (B1669291): Co-administration of colchicine with this compound has been linked to an increased risk of myopathy and rhabdomyolysis. ahajournals.orgdrugs.comdrugs.com This interaction is likely multifactorial, involving both pharmacokinetic and pharmacodynamic mechanisms. ahajournals.orgdrugs.com Colchicine is a substrate for both CYP3A4 and P-glycoprotein. ahajournals.orgdrugs.com While colchicine does not appear to impair CYP3A4 activity, competitive inhibition for metabolism by CYP3A4 and/or transport by P-glycoprotein may lead to increased concentrations of both this compound and colchicine. ahajournals.orgdrugs.comdrugs.com Furthermore, both colchicine and this compound are independently associated with myopathy, suggesting a potential pharmacodynamic synergy contributing to the increased risk of muscle toxicity when used together. ahajournals.orgdrugs.comresearchgate.net

Table 4 summarizes the mechanistic basis of pharmacodynamic interactions with select therapeutic agents.

Interacting AgentMechanistic Basis of Interaction with this compoundReference
Fibrates (e.g., Gemfibrozil)Pharmacodynamic synergy contributing to increased myopathy risk (both agents independently cause myopathy). Pharmacokinetic interactions (CYP2C8 and OATP1B1 inhibition by gemfibrozil) also play a role. nih.govnih.govahajournals.orgdrugs.comunimi.it
EzetimibeComplementary mechanism of action on cholesterol lowering (ezetimibe inhibits absorption, this compound inhibits synthesis). Rare, not fully understood potential for increased myopathy risk. ecrjournal.comjacc.orgdrugs.comresearchgate.net
ColchicinePotential competitive inhibition for CYP3A4 metabolism and/or P-glycoprotein transport, leading to increased this compound and/or colchicine levels. Pharmacodynamic synergy on muscle toxicity. ahajournals.orgdrugs.comdrugs.comresearchgate.netnih.gov

Note: This table is intended to be interactive in a supporting environment, allowing for sorting and filtering.

Future Directions in Simvastatin Research

Elucidation of Novel Molecular Targets and Pathways

While the primary mechanism of simvastatin (B1681759) involves inhibiting HMG-CoA reductase in the mevalonate (B85504) pathway, research is actively exploring novel molecular targets and signaling cascades influenced by this compound. Emerging evidence suggests that this compound's beneficial effects, particularly in areas beyond cholesterol reduction, may be mediated through these alternative pathways.

Studies are investigating this compound's impact on various cellular processes, including inflammation, immune responses, and cell proliferation. For instance, this compound has been shown to modulate the tumor immune microenvironment and key signaling pathways in cancer cells, such as the mitochondrial apoptosis pathway, the LKB1-AMPK-p38MAPK-p53-survivin cascade, and the EGFR/RhoA and IGF-1 pathways. frontiersin.org Further exploration of these mechanisms is considered essential for understanding statins' effects on cancer, including their roles in tumor metabolic reprogramming. frontiersin.org

This compound's effects on the mevalonate pathway extend beyond cholesterol synthesis, impacting the production of isoprenoids like farnesyl pyrophosphate and geranylgeranyl pyrophosphate, which are crucial for the prenylation of various proteins, including small GTPases like Rho and Ras. nih.govthieme-connect.de Future studies aim to determine the main mechanisms underlying this compound's effects by using specific inhibitors of isoprenylation or cholesterol synthesis to discriminate between these subpathways. nih.gov

Research also points to this compound influencing pathways independent of the mevalonate pathway. For example, studies in models of asthma suggest that the beneficial effects of this compound on lung compliance and airway hyperreactivity may occur via mevalonate-independent pathways, likely targeting resident airway cells rather than inflammatory cells. nih.gov The potential for this compound to modulate pro-resolution and anti-inflammatory factors at the mucosal level, such as increasing the production of 15-epi-lipoxin A4, is another area of investigation. ersnet.org

Furthermore, this compound has been identified as potentially affecting the TLR2 interactome, suggesting an influence on innate immune responses. Proteomic analysis revealed combinatorial effects of this compound and a TLR2 agonist on the proteins interacting with TLR2. nih.govnih.gov Alpha-centractin (ACTR1A), a subunit of the dynactin (B1176013) complex, was identified as a potential interactor of TLR2, and further studies indicated its role in modulating the TLR2 pro-inflammatory signaling cascade. nih.govnih.gov

In the context of cancer, this compound has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines by affecting pathways such as the Akt signaling pathway. nih.gov Proteomic profiling of this compound-treated cancer cells has revealed differentially expressed proteins and potential new drug targets related to focal adhesion, tumor progression, metastasis, and metabolic effects. jscimedcentral.com

Future research will prioritize elucidating the precise molecular mechanisms of this compound, defining dose-response relationships, and developing personalized treatment strategies based on these findings. frontiersin.org

Development and Application of Advanced Preclinical Models and In Vitro Systems

Advancements in preclinical models and in vitro systems are crucial for a more accurate and comprehensive understanding of this compound's effects and for evaluating its potential in new therapeutic areas. Future research will increasingly utilize sophisticated models that better mimic human physiology and disease states.

Patient-derived xenograft (PDX) mouse models are being employed to study this compound's antitumor activity in a more physiologically relevant setting. For example, a PDX mouse model of uterine leiomyoma was used to demonstrate that this compound treatment inhibited tumor growth and decreased the expression of proliferation markers. nih.gov Similarly, a chick embryo chorioallantoic membrane (CAM) xenograft model has been used to evaluate the antitumoral effect of this compound in mantle cell lymphoma, showing inhibition of tumor growth and reduction in metastasis. mdpi.comresearchgate.netnih.gov

In vitro systems are also becoming more complex and informative. Studies using human and rat leiomyoma cells in vitro have shown that this compound induces dose-dependent apoptosis and inhibits proliferation. nih.gov Advanced in vitro models are being developed to investigate specific aspects of this compound's activity, such as its metabolic profiling using various mass spectrometry platforms in models like rat liver microsomes and isolated perfused rat liver hepatocytes. mdpi.com

Novel in vitro systems are also being used to study this compound's interactions with the gut microbiota, which can influence drug bioavailability and therapeutic effect. ucsf.edufrontiersin.org Studies have investigated this compound's impact on bacterial cell surface genes and the potential for bioaccumulation and biotransformation by intestinal bacteria. ucsf.edufrontiersin.org

Furthermore, computational models are being integrated with experimental data to predict drug effects and identify potential new applications. A transcriptomics-based computational drug repositioning pipeline identified this compound as a potential therapeutic for endometriosis pain, which was subsequently validated in a rat model. researchgate.netbiorxiv.orgbiorxiv.org

Future research will continue to refine these models, developing more complex co-culture systems, 3D models, and organ-on-a-chip technologies to better recapitulate the in vivo environment and provide more predictive data for clinical translation. The use of genetically modified animal models that mimic specific human conditions or express human drug targets will also be important.

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics, Metabolomics) for Comprehensive Mechanistic Understanding

The integration of multi-omics technologies is a key future direction for gaining a comprehensive understanding of this compound's effects at a systems level. These approaches allow for the simultaneous analysis of changes in genes, proteins, and metabolites, providing a more complete picture of the biological pathways influenced by the drug.

Metabolomics: Metabolomics studies are revealing the broad impact of this compound on various metabolic pathways beyond cholesterol synthesis. A comprehensive evaluation of the metabolic signature of this compound treatment in large population-based studies has shown statistically significant changes in the concentrations of numerous metabolites, including lipids, amino acids, peptides, nucleotides, carbohydrates, co-factors, vitamins, and xenobiotics. mdpi.comnih.govresearchgate.net Many of these altered metabolites were novel findings. nih.govresearchgate.net

Metabolomics is also being used to investigate the variability in therapeutic response to this compound. Studies have identified metabolic signatures associated with good and poor responders to this compound treatment, suggesting that clusters of metabolites involved in multiple pathways not directly connected with cholesterol metabolism may play a role in modulating the response. plos.org For example, changes in amino acid degradation pathways and levels of specific amino acids like cystine, urea (B33335) cycle intermediates, ornithine, citrulline, and lysine (B10760008) have been correlated with LDL-C lowering response. plos.org

Transcriptomics: Transcriptomics approaches are being used to identify changes in gene expression induced by this compound and to uncover potential novel targets and pathways. Computational drug repositioning pipelines based on transcriptomic data have identified this compound as a candidate for treating diseases like endometriosis by reversing disease-associated gene expression signatures. researchgate.netbiorxiv.orgbiorxiv.org

Transcriptomics can also help distinguish the effects of different statins within the same class and identify differential activity that may impact treatment success. researchgate.net Studies using transcriptomics have identified genes like RHOA as being influenced by this compound treatment, correlating changes in RHOA expression with reductions in LDL-C. ahajournals.org

Proteomics: Proteomics studies focus on the comprehensive analysis of proteins to understand how this compound affects protein expression, modification, and interaction. Cross-linking proteomics has been used to study the effects of this compound on protein interactomes, such as the TLR2 interactome, identifying novel protein interactions and shedding light on the mechanisms underlying this compound's immunomodulatory effects. nih.govnih.gov

Proteomic profiling of cancer cells treated with this compound has identified differentially expressed proteins and pathways related to tumor progression and metastasis, suggesting potential new drug targets. jscimedcentral.com Furthermore, urine proteome analysis in animal models is being explored as a method to identify biomarkers for monitoring drug side effects, such as this compound-induced muscle injury. biorxiv.org

Integrated Omics: The future lies in integrating data from these different omics layers to build a more complete and dynamic picture of this compound's biological effects. Integrative proteomics and metabolomics approaches are being applied to study the antimicrobial effects of this compound and to elucidate complex drug-microbiota-bile acid interactions. frontiersin.orgresearchgate.net

Integrating multi-omics data can help identify causal genes, reveal underlying molecular mechanisms involved in disease progression, and provide insights into how drugs like this compound exert their effects. oup.com This integrated approach is expected to lead to a better understanding of the interindividual variability in response to this compound and facilitate the development of personalized medicine strategies. mdpi.complos.org

Q & A

Basic Research Questions

Q. How can researchers validate the robustness of HPLC methods for quantifying simvastatin-related substances in formulations?

  • Methodological Answer : Use a D-optimal experimental design to assess critical variables (e.g., mobile phase composition, pH, flow rate) on chromatographic parameters like retention time, peak asymmetry, and resolution of impurities. Validate the model using coefficients of determination (R² >0.95) and predictability power (Q²) via software like Modde®. Surface response analysis confirms robustness within tested ranges .

Q. What experimental models are suitable for evaluating this compound’s anti-inflammatory and bone-protective effects in preclinical studies?

  • Methodological Answer : Use ligature-induced periodontitis in rats to measure alveolar bone loss, inflammatory markers (IL-1β, TNF-α), and oxidative stress (glutathione, malonaldehyde). Immunohistochemistry can assess bone metabolism markers (RANKL, OPG, BMP-2). Dose-response studies (e.g., 3–30 mg/kg/day) validate therapeutic windows .

Q. How can response surface methodology (RSM) optimize this compound transdermal delivery systems?

  • Methodological Answer : Apply a Box-Behnken design to evaluate factors like this compound concentration, permeation enhancers (e.g., D-limonene), and polymer ratios (e.g., poloxamer 407). Derringer’s desirability function predicts optimal parameters (e.g., 1.5% this compound, 10% D-limonene) for maximal skin flux. Validate with ex vivo permeation and in vivo hypolipidemic efficacy .

Advanced Research Questions

Q. How should researchers address contradictions in clinical trial data when combining this compound with ezetimibe for atherosclerosis?

  • Methodological Answer : Conduct double-blind, randomized controlled trials (e.g., 720 patients over 24 months) with primary endpoints like carotid intima-media thickness (CIMT). Despite LDL-C reduction (16.5% difference), use multivariate regression to analyze confounding factors (e.g., baseline LDL, C-reactive protein). Negative outcomes may indicate pleiotropic effects unrelated to lipid-lowering .

Q. What statistical approaches are recommended for subgroup analysis of this compound’s efficacy in diabetic patients with coronary heart disease?

  • Methodological Answer : Perform post hoc subgroup analysis using Cox proportional hazards models to calculate hazard ratios (HRs) for endpoints like major CHD events. Adjust for covariates (e.g., baseline HbA1c, lipid levels). For diabetic subgroups, report absolute risk reduction (ARR) due to higher baseline risk (e.g., ARR = 9.4% vs. 5.3% in nondiabetics) .

Q. How can pharmacokinetic interactions between this compound and CYP3A4/SLCO1B1 polymorphisms be systematically evaluated?

  • Methodological Answer : Use PRISMA-2020 guidelines for systematic reviews, focusing on PubMed/Medline and Science Direct. Keywords: "this compound," "CYP3A4," "SLCO1B1," "pharmacokinetics." Meta-analyze AUC and Cmax changes in carriers vs. noncarriers. Validate findings with in vitro hepatic uptake assays using transfected cell lines .

Q. What advanced imaging and statistical methods quantify this compound’s neuroprotective effects in experimental intracerebral hemorrhage (ICH)?

  • Methodological Answer : Employ MRI susceptibility-weighted imaging (SWI) to track hematoma volume and T2 mapping for tissue loss. Use ANOVA with post hoc Tukey tests to compare treated vs. control groups. Confirm neurogenesis via bromodeoxyuridine (BrdU) staining and correlate with neurological recovery scores (e.g., modified Garcia scale) .

Data Analysis and Interpretation

Q. How should researchers analyze dissolution data from this compound solid lipid nanoparticles (SLNs)?

  • Methodological Answer : Use two-way ANOVA to compare free drug removal efficiency across purification times (5–30 minutes). Report p-values for formulation differences (e.g., F4’s higher free drug due to poloxamer/IPA ratios). Pair with Design Expert® for factorial design validation (e.g., croscarmellose sodium concentration vs. dissolution rate) .

Q. What are best practices for cost-effectiveness modeling of this compound in diverse risk populations?

  • Methodological Answer : Develop Markov models incorporating lifetime risk of vascular events (e.g., from RCTs like Heart Protection Study). Use Monte Carlo simulations to estimate incremental cost-effectiveness ratios (ICERs) across age and risk subgroups. Validate against trial data (e.g., 20,536 participants) and adhere to ISPOR guidelines for transparency .

Tables for Key Findings

Study Focus Key Parameter Outcome Reference
HPLC Robustness ValidationR²/Q² for peak asymmetry0.89/0.67 (marginally acceptable)
Transdermal OptimizationMaximal this compound permeation78.77 µg/cm² (predicted via Box-Behnken design)
Diabetic Subgroup AnalysisHazard ratio for CHD events0.45 (95% CI: 0.27–0.74)
Neuroprotection Post-ICHTissue loss reduction32% (this compound) vs. control (p=0.0003)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
simvastatin
Reactant of Route 2
Reactant of Route 2
simvastatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.